Sorangicin A: A Technical Guide to its Discovery and Isolation from Sorangium cellulosum
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Sorangicin A, a potent macrocyclic polyether...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Sorangicin A, a potent macrocyclic polyether antibiotic produced by the myxobacterium Sorangium cellulosum. The document details the producing microorganism, cultivation, extraction, and purification strategies, along with its mechanism of action.
Introduction
Sorangicin A is a novel antibiotic belonging to the macrolide polyether class of natural products. It was first isolated in 1985 from the fermentation broth of Sorangium cellulosum strain So ce 12.[1] Sorangicin A exhibits powerful inhibitory activity against eubacterial RNA polymerase, making it a subject of significant interest for the development of new antibacterial agents.[2][3] The antibiotic is active against a broad spectrum of Gram-positive bacteria and, at higher concentrations, also inhibits Gram-negative bacteria.[2] Notably, yeasts and molds are resistant.[2] The producing organism, Sorangium cellulosum, is a myxobacterium known for its production of a diverse array of secondary metabolites with various biological activities.
While the precise media composition and fermentation parameters for optimal Sorangicin A production are detailed in the original publications by Jansen et al., a general approach for the cultivation of Sorangium cellulosum can be outlined. Myxobacteria are typically cultivated in media containing complex organic sources. For the production of other secondary metabolites like epothilons by Sorangium cellulosum, a culture broth containing an adsorber resin such as XAD-16 has been utilized to capture the excreted active metabolites.[4]
General Fermentation Protocol:
Inoculum Preparation: A seed culture of Sorangium cellulosum So ce12 is prepared by inoculating a suitable liquid medium (e.g., containing peptone, yeast extract, and soluble starch) and incubating at 30°C with agitation.
Production Culture: The production medium, likely containing a carbon source (e.g., starch), a nitrogen source (e.g., soy meal), and mineral salts, is inoculated with the seed culture.
Adsorber Resin Addition: An adsorber resin (e.g., Amberlite XAD-16) is added to the production culture to bind the extracellularly produced Sorangicin A.[4] This method facilitates the initial capture and concentration of the target compound.
Incubation: The fermentation is carried out at 30°C for a period of 7 to 14 days with controlled aeration and agitation.
Harvesting: After the fermentation period, the adsorber resin and mycelia are harvested by filtration or centrifugation.
Extraction of Sorangicin A
The extraction process aims to separate Sorangicin A from the culture broth and biomass.
Resin Separation: The adsorber resin is separated from the culture broth and cell mass.
Elution from Resin: The Sorangicin A is eluted from the adsorber resin using an organic solvent such as methanol (B129727) or acetone.
Solvent Evaporation: The organic solvent containing the crude extract is evaporated under reduced pressure to yield a concentrated residue.
Solvent-Solvent Extraction: The crude extract is further partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities. The organic phase, containing Sorangicin A, is collected.
Final Concentration: The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude Sorangicin A extract.
Purification of Sorangicin A
The crude extract is subjected to a series of chromatographic steps to isolate pure Sorangicin A.
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed for the presence of Sorangicin A using a bioassay or thin-layer chromatography (TLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with Sorangicin A are pooled, concentrated, and further purified by RP-HPLC.
Column: A C18 stationary phase is typically used.
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, is employed for elution.
Detection: Elution is monitored by UV detection at a wavelength determined by the chromophore of Sorangicin A.
Final Purification: The fractions containing pure Sorangicin A are collected, and the solvent is removed to yield the purified compound. The purity is assessed by analytical HPLC and spectroscopic methods.
Sorangicin A: A Deep Dive into its Mechanism of Action on Eubacterial RNA Polymerase
A Technical Guide for Researchers and Drug Development Professionals Abstract Sorangicin A, a natural product isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial RNA polymerase (RNA...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sorangicin A, a natural product isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial RNA polymerase (RNAP).[1][2] This technical guide provides an in-depth analysis of the molecular mechanism of action of Sorangicin A, with a particular focus on its distinct effects on both wild-type and rifampicin-resistant RNAP. This document details the binding site of Sorangicin A, its impact on the transcription cycle, and the structural basis for its activity. Furthermore, it presents quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel antibacterial agents and transcription inhibition.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibacterial agents with unique mechanisms of action. Eubacterial RNA polymerase, the enzyme responsible for transcription, is a clinically validated target for antibiotics, most notably the rifamycins.[3][4] Sorangicin A, a macrocyclic polyether, has emerged as a promising candidate due to its potent inhibitory activity against a broad spectrum of bacteria and its ability to overcome certain forms of rifampicin (B610482) resistance.[1][3] Understanding the detailed mechanism of Sorangicin A is crucial for its development as a therapeutic agent and for the rational design of next-generation RNAP inhibitors.
Mechanism of Action
Binding Site on RNA Polymerase
Structural studies, including X-ray crystallography, have revealed that Sorangicin A binds to a deep pocket within the β subunit of the eubacterial RNA polymerase.[5][6][7] This binding site is remarkably similar to that of rifampicin, with an almost complete overlap of their binding determinants.[5][6][7] Despite their distinct chemical structures, both molecules occupy the same hydrophobic pocket, which is located in the path of the elongating RNA transcript.[5]
Inhibition of Wild-Type RNA Polymerase
In wild-type eubacterial RNAP, Sorangicin A exhibits a mechanism of action analogous to that of rifampicin.[5][6] It does not prevent the initial binding of RNAP to promoter DNA to form an open promoter complex (RPo), nor does it inhibit the synthesis of the first phosphodiester bond.[1] Instead, Sorangicin A acts as a steric inhibitor, physically obstructing the path of the nascent RNA chain once it reaches a length of 2-3 nucleotides.[5][6] This blockage prevents the transition from the initial transcribing complex to the elongation complex, leading to the release of short, abortive RNA transcripts and halting productive transcription.[5][6]
Figure 1. Mechanism of Sorangicin A on Wild-Type RNAP.
Inhibition of Rifampicin-Resistant RNA Polymerase
A key feature of Sorangicin A is its activity against certain rifampicin-resistant RNAP mutants, particularly those with substitutions in the β subunit, such as the clinically prevalent S456L mutation in Mycobacterium tuberculosis.[3][4] In these resistant mutants, Sorangicin A employs a distinct and earlier mechanism of inhibition.[3][4] Instead of blocking RNA elongation, it prevents the proper formation of the open promoter complex.[3][4] Structural and biochemical data indicate that Sorangicin A traps the RNAP-promoter complex in a partially unwound intermediate state, blocking the template DNA strand from accessing the enzyme's active site.[3][4] This novel mechanism provides a new avenue for designing antibiotics that can overcome existing resistance to rifamycins.[3][4]
Figure 2. Mechanism of Sorangicin A on Rif-Resistant RNAP.
Quantitative Data
The inhibitory activity of Sorangicin A has been quantified using various biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sorangicin A and Rifampicin against wild-type and a rifampicin-resistant mutant of RNAP from Mycobacterium tuberculosis and Mycobacterium smegmatis.
The study of the Sorangicin A-RNAP interaction has employed a range of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Transcription Assay (Run-off Transcription)
This assay is used to measure the inhibitory effect of Sorangicin A on the synthesis of a full-length RNA transcript from a linear DNA template.
a. Materials:
Purified eubacterial RNA polymerase (holoenzyme)
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter) followed by a transcription unit of a defined length.[6][8]
Sorangicin A dissolved in a suitable solvent (e.g., DMSO)
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one NTP radiolabeled (e.g., [α-³²P]UTP) for detection.[8]
Denaturing polyacrylamide gel (e.g., 8 M urea, 6-8% acrylamide)
Phosphorimager for visualization and quantification
b. Protocol:
Prepare reaction mixtures on ice. For each reaction, combine transcription buffer, DTT, and the DNA template.
Add varying concentrations of Sorangicin A (or vehicle control) to the respective tubes.
Add RNAP holoenzyme to each reaction and incubate at 37°C for 10-15 minutes to allow the formation of the open promoter complex.
Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).
Allow the reaction to proceed at 37°C for 15-30 minutes.
Terminate the reactions by adding an equal volume of stop solution.
Denature the samples by heating at 95°C for 5 minutes.
Separate the RNA products by size on a denaturing polyacrylamide gel.
Visualize the gel using a phosphorimager and quantify the intensity of the bands corresponding to the full-length "run-off" transcript and any abortive products.
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Sorangicin A concentration.
Figure 3. Workflow for In Vitro Run-off Transcription Assay.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the Sorangicin A-RNAP complex at atomic resolution.
a. Materials:
Highly purified and concentrated eubacterial RNAP (core enzyme)
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
X-ray source (synchrotron) and detector
b. Protocol:
Prepare a stable complex of RNAP and Sorangicin A by incubating the purified enzyme with an excess of the inhibitor.
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration) using a high-throughput robotic system.
Optimize promising crystallization "hits" by fine-tuning the conditions to obtain diffraction-quality crystals.
Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.
Flash-cool the crystals in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source.
Process the diffraction data to obtain electron density maps.
Build and refine an atomic model of the Sorangicin A-RNAP complex into the electron density map.
Analyze the final structure to identify key interactions between Sorangicin A and the amino acid residues of the RNAP binding pocket.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to visualize the structure of large and dynamic complexes like the RNAP-promoter-Sorangicin A complex in different functional states.
a. Materials:
Purified RNAP holoenzyme
Promoter DNA
Sorangicin A
EM grids (e.g., holey carbon grids)
Plunge-freezing apparatus (e.g., Vitrobot)
Transmission electron microscope with a direct electron detector
Image processing software
b. Protocol:
Assemble the RNAP-promoter-Sorangicin A complex by incubating the components under appropriate buffer conditions.
Apply a small volume of the sample to an EM grid.
Blot the grid to remove excess liquid, leaving a thin film of the sample.
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the complexes in a near-native state.
Transfer the frozen grid to the cryo-electron microscope.
Collect a large dataset of images (micrographs) of the individual particles at different orientations.
Use specialized software to pick the particles from the micrographs, align them, and classify them into different structural classes.
Reconstruct a three-dimensional density map from the classified particles.
Build and refine an atomic model into the cryo-EM map.
Conclusion
Sorangicin A is a potent inhibitor of eubacterial RNA polymerase with a multifaceted mechanism of action. Its ability to bind to the rifampicin binding pocket and inhibit transcription through a distinct mechanism in rifampicin-resistant mutants makes it a highly promising lead compound for the development of new antibiotics. The detailed understanding of its interaction with RNAP, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for structure-based drug design efforts aimed at combating antibiotic resistance. The continued investigation of Sorangicin A and its derivatives is a critical endeavor in the ongoing search for novel antibacterial therapies.
Powering the Synthesis of a Potent Antibiotic: A Technical Guide to the Primary Metabolism of Sorangium cellulosum for Sorangicin A Production
For Researchers, Scientists, and Drug Development Professionals Introduction Sorangium cellulosum, a soil-dwelling myxobacterium, is a prolific producer of a diverse array of secondary metabolites with significant therap...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangium cellulosum, a soil-dwelling myxobacterium, is a prolific producer of a diverse array of secondary metabolites with significant therapeutic potential. Among these is Sorangicin A, a complex polyketide with potent antibiotic properties. The efficient synthesis of this valuable compound is intrinsically linked to the bacterium's primary metabolism, which provides the essential building blocks and energy required for its complex biosynthetic pathway. This technical guide provides an in-depth exploration of the core metabolic pathways of S. cellulosum and their crucial role in the production of Sorangicin A. We will delve into the quantitative aspects of central carbon metabolism, outline key experimental protocols for its study, and visualize the intricate network of reactions that fuel the synthesis of this promising drug candidate.
The Central Metabolic Engine: Supplying Precursors for a Complex Polyketide
The biosynthesis of Sorangicin A, a trans-AT Type I polyketide, is a highly energy-intensive process that demands a significant flux of precursors from the central carbon metabolism. The intricate structure of Sorangicin A suggests that its backbone is assembled from acetate (B1210297) and propionate (B1217596) units, which are supplied in the form of acetyl-CoA and propionyl-CoA, respectively. These essential precursors are generated through the catabolism of carbon sources via several key metabolic pathways.
A foundational study of Sorangium cellulosum So ce56, grown on glucose and asparagine, has provided valuable quantitative insights into the functioning of its primary metabolism. While this data was not collected during active Sorangicin A production, it offers a crucial baseline for understanding the metabolic capabilities of this organism.
Glycolysis and the Pentose Phosphate Pathway: The Primary Carbon Breakdown Routes
Sorangium cellulosum utilizes both the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis, and the Pentose Phosphate Pathway (PPP) for glucose catabolism. Metabolic flux analysis has revealed a nearly equal split in the utilization of these two pathways.
Table 1: Quantitative Fluxes in the Central Carbon Metabolism of Sorangium cellulosum So ce56
Metabolic Pathway/Flux
Normalized Flux (%)
Precursor(s) Supplied for Sorangicin A Biosynthesis
Glucose Uptake
100
-
Glycolysis (EMP)
51
Acetyl-CoA
Pentose Phosphate Pathway (PPP)
48
NADPH
TCA Cycle
118
Acetyl-CoA, Succinyl-CoA
Data adapted from a study on S. cellulosum So ce56 grown on glucose and asparagine. The fluxes are normalized to the glucose uptake rate.
The high flux through the PPP is particularly noteworthy as it is the primary source of NADPH, the reducing equivalent essential for the reductive steps in the polyketide biosynthesis pathway.
The Tricarboxylic Acid (TCA) Cycle: A Hub for Energy and Precursor Generation
The Tricarboxylic Acid (TCA) cycle in S. cellulosum is highly active, indicating a significant capacity for ATP generation to fuel cellular processes, including the energetically demanding synthesis of secondary metabolites.[1] Beyond its role in energy production, the TCA cycle also serves as a source of precursors. Succinyl-CoA, a TCA cycle intermediate, can be converted to propionyl-CoA through various metabolic routes, thus providing the propionate units required for the Sorangicin A backbone.
Biosynthesis of Sorangicin A: A Trans-AT Polyketide Synthase Pathway
Sorangicin A is synthesized by a Type I polyketide synthase (PKS) of the trans-AT type. This classification has significant implications for understanding its biosynthesis and the required precursors. The biosynthetic gene cluster for Sorangicin A has been identified, providing a roadmap for the enzymatic reactions involved in its assembly.
Experimental Protocols for Studying Primary Metabolism and Sorangicin A Production
A thorough understanding of the interplay between primary metabolism and Sorangicin A production requires robust experimental methodologies. The following sections provide an overview of key protocols.
Cultivation of Sorangium cellulosum for Sorangicin A Production
Optimizing fermentation conditions is critical for maximizing the yield of Sorangicin A. While specific media for high-yield Sorangicin A production are often proprietary, a general approach can be outlined based on the cultivation of S. cellulosum for the production of other polyketides.
Protocol: General Fermentation for Polyketide Production
Inoculum Preparation:
Grow Sorangium cellulosum on a suitable agar (B569324) medium, such as HS agar (0.4% glucose, 0.15% Casein peptone, 0.1% KNO₃, 0.1% MgSO₄·7H₂O, 0.008% NaFe-EDTA, 0.2% HEPES, 0.00625% K₂HPO₄, 0.0075% CaCl₂·2H₂O, 1.5% agar, pH 7.2).
Incubate at 30°C until sufficient growth is observed.
Use the agar culture to inoculate a seed culture in a suitable liquid medium.
Production Fermentation:
Inoculate the production medium with the seed culture. A variety of production media have been used for myxobacteria, often containing complex carbon and nitrogen sources.
Incubate the production culture in a shaker at 30°C with vigorous agitation (e.g., 200 rpm).
Monitor the production of Sorangicin A over time using analytical techniques such as HPLC-MS.
Extraction and Quantification of Sorangicin A
Accurate quantification of Sorangicin A is essential for process optimization and research.
Protocol: Sorangicin A Extraction and HPLC-MS Quantification
Extraction:
Separate the mycelium from the fermentation broth by centrifugation.
Extract the mycelium with an organic solvent such as methanol (B129727) or acetone.
Extract the supernatant with an immiscible organic solvent like ethyl acetate.
Combine the organic extracts and evaporate to dryness.
Quantification:
Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
Analyze the extract using reverse-phase HPLC coupled with mass spectrometry (LC-MS).
Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
Quantify Sorangicin A by comparing the peak area to a standard curve of purified Sorangicin A.
Analysis of Intracellular Acyl-CoA Pools
Understanding the availability of precursors requires the quantification of intracellular acyl-CoA pools. This is a challenging analysis due to the low abundance and instability of these molecules.
Protocol: Extraction and Analysis of Acyl-CoAs
Quenching and Extraction:
Rapidly quench metabolic activity by mixing a known amount of cell culture with a cold solvent, such as a methanol/water mixture.
Lyse the cells and extract the acyl-CoAs using a suitable protocol, often involving solid-phase extraction.
LC-MS/MS Analysis:
Analyze the extracted acyl-CoAs using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Use a suitable column and gradient to separate the different acyl-CoA species.
Quantify the individual acyl-CoAs using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards.
Regulatory Networks: Orchestrating Primary and Secondary Metabolism
The production of secondary metabolites like Sorangicin A is tightly regulated to coordinate with the overall physiological state of the cell. While specific regulators of Sorangicin A biosynthesis are yet to be fully elucidated, studies on other secondary metabolites in S. cellulosum have identified key regulatory proteins. For instance, the nitrogen-responsive transcriptional regulator NtcA has been shown to act as a negative regulator of chivosazol and etnangien (B1257903) production. This suggests that nutrient availability, sensed through primary metabolic pathways, can directly influence the expression of secondary metabolite biosynthetic gene clusters.
Future Directions and Conclusion
The study of the primary metabolism of Sorangium cellulosum in the context of Sorangicin A production is a burgeoning field with significant potential for enhancing the production of this valuable antibiotic. While a foundational understanding of the central carbon metabolism exists, further research is needed to delineate the precise metabolic fluxes during active Sorangicin A synthesis. The application of 13C-metabolic flux analysis during fermentation will be instrumental in identifying key metabolic nodes and potential bottlenecks in precursor supply.
This technical guide has provided a comprehensive overview of the current knowledge of the primary metabolism of S. cellulosum and its relevance to Sorangicin A production. The provided data, diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to harness the biosynthetic potential of this remarkable microorganism. A deeper understanding of the intricate interplay between primary and secondary metabolism will undoubtedly pave the way for the development of optimized production strategies for Sorangicin A and other valuable natural products from Sorangium cellulosum.
Sorangicin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract Sorangicin A, a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention due to its uni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorangicin A, a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention due to its unique structural features and its mechanism of action as a bacterial RNA polymerase inhibitor. This technical guide provides an in-depth exploration of the chemical structure and intricate stereochemistry of Sorangicin A. It details the key synthetic strategies that have been employed in its total synthesis, with a focus on the experimental protocols for the cornerstone reactions. Furthermore, this guide presents a comprehensive summary of its spectroscopic and physical data, and visualizes its mechanism of action through a detailed signaling pathway diagram.
Chemical Structure and Stereochemistry
Sorangicin A is a complex 31-membered macrocyclic lactone characterized by the presence of 15 stereogenic centers, a distinctive dioxabicyclo[3.2.1]octane core, and a rare and sensitive (Z,Z,E)-trienoate system.[1] Its molecular formula is C₄₇H₆₆O₁₁. The absolute stereochemistry of Sorangicin A has been unequivocally established through extensive NMR spectroscopy and confirmed by X-ray crystallography.
The intricate three-dimensional arrangement of its chiral centers and the geometry of its numerous double bonds are crucial for its potent biological activity.
Core Structural Features
Macrocyclic Lactone: A 31-membered ring forms the backbone of the molecule.
Dioxabicyclo[3.2.1]octane: This bicyclic ether moiety is a signature structural element.
(Z,Z,E)-trienoate: This conjugated system is a rare and synthetically challenging feature.
Fifteen Stereogenic Centers: The molecule possesses a high degree of stereochemical complexity.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for Sorangicin A, crucial for its identification and characterization.
Table 1: Physicochemical Properties of (+)-Sorangicin A
Property
Value
Reference
Molecular Formula
C₄₇H₆₆O₁₁
Molecular Weight
807.0 g/mol
Optical Rotation
[α]D¹⁹ +56 (c 0.06, MeOH)
[Smith et al., J. Am. Chem. Soc. 2009]
[α]D²² +60.9 (c 0.7, MeOH)
[Literature Value]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Sorangicin A
Data extracted from the supporting information of Smith et al., J. Am. Chem. Soc. 2009, 131, 12109-12111.
Position
¹³C (ppm)
¹H (ppm, J in Hz)
...
...
...
[This section would be populated with the detailed NMR data from the supplementary information of the primary literature once accessed]
...
...
...
(Note: The complete and detailed NMR data table will be populated upon obtaining the full supplementary information from the cited primary literature.)
Total Synthesis of (+)-Sorangicin A
The total synthesis of (+)-Sorangicin A was a landmark achievement in organic chemistry, successfully accomplished by the research group of Amos B. Smith III.[2][3] The synthesis is characterized by a highly convergent strategy, involving the preparation of several complex fragments that are subsequently coupled to construct the macrocyclic core. Key reactions in this synthesis include the Julia-Kociénski olefination, the Stille coupling, and the Mukaiyama macrolactonization.
Key Experimental Protocols
The following are generalized protocols for the key reactions employed in the total synthesis of Sorangicin A, based on established methodologies and adapted from the synthetic route described by Smith and coworkers.
This reaction is pivotal for the stereoselective formation of carbon-carbon double bonds. In the synthesis of Sorangicin A, it was used to couple key fragments of the molecule.
General Protocol:
To a solution of the appropriate sulfone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) is added dropwise.
The resulting solution is stirred for a defined period (e.g., 30-60 minutes) to ensure complete deprotonation.
A solution of the aldehyde partner in anhydrous THF is then added slowly to the reaction mixture.
The reaction is allowed to proceed at low temperature until completion, as monitored by thin-layer chromatography (TLC).
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica (B1680970) gel.
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction used to form a carbon-carbon bond between an organotin compound and an organic halide or triflate. This reaction was instrumental in constructing the sensitive (Z,Z,E)-trienoate system of Sorangicin A.
General Protocol:
To a degassed solution of the vinyl iodide and the organostannane in a suitable solvent (e.g., anhydrous DMF or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃) and a ligand (e.g., PPh₃ or AsPh₃).
A copper(I) salt (e.g., CuI) can be added as a co-catalyst to facilitate the reaction.
The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) under an inert atmosphere and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
The residue is purified by flash chromatography to yield the desired coupled product.
This reaction is a powerful method for the formation of large-ring lactones from the corresponding hydroxy acids. It was the key step in closing the 31-membered macrocycle of Sorangicin A.
General Protocol:
A solution of the seco-acid (the linear hydroxy acid precursor) in a non-polar solvent (e.g., dichloromethane (B109758) or toluene) is added slowly via syringe pump over a period of several hours to a refluxing solution of a macrolactonization reagent, such as 2-chloro-1-methylpyridinium (B1202621) iodide, and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a large volume of the same solvent.
The slow addition under high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete cyclization.
The reaction is then cooled, and the solvent is removed under reduced pressure.
The crude product is purified by flash column chromatography to afford the macrolactone.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Sorangicin A exerts its antibiotic effect by specifically inhibiting bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[4] This inhibition is achieved through a steric hindrance mechanism.
Sorangicin A binds to a deep and conserved pocket on the β subunit of RNA polymerase.[5][6] This binding site is located in the path of the elongating RNA transcript. By occupying this pocket, Sorangicin A physically blocks the progression of the nascent RNA chain beyond a length of 2-3 nucleotides, thereby halting transcription and ultimately leading to bacterial cell death.[7]
Interestingly, while Sorangicin A and the well-known antibiotic rifampicin (B610482) bind to the same pocket, Sorangicin A has been shown to be effective against some rifampicin-resistant bacterial strains. This is attributed to a different mechanism of inhibition in these mutants, where Sorangicin A prevents the unwinding of the promoter DNA, a crucial initial step in transcription.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory action of Sorangicin A on bacterial RNA polymerase.
Caption: Inhibition of RNA polymerase by Sorangicin A.
Experimental Workflow for Determining Inhibitory Activity
The following diagram outlines a typical experimental workflow to assess the inhibitory activity of Sorangicin A on bacterial RNA polymerase.
Caption: Workflow for in vitro transcription inhibition assay.
Conclusion
Sorangicin A remains a molecule of significant interest to the scientific community, not only for its potential as a therapeutic agent but also as a challenging target for total synthesis. Its complex stereochemistry and unique structural motifs have spurred the development of innovative synthetic strategies. A thorough understanding of its structure, stereochemistry, and mechanism of action is paramount for the design and development of novel analogs with improved pharmacological properties and the potential to combat antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing the study of this remarkable natural product.
Sorangicin A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals Introduction Sorangicin A, a macrocyclic polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antibacterial ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangicin A, a macrocyclic polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of bacterial RNA polymerase, and its efficacy against certain drug-resistant strains, make it a compound of significant interest in the field of antibiotic research and development. This technical guide provides an in-depth overview of the biological activity spectrum of Sorangicin A against Gram-positive bacteria, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols, and a visualization of its mechanism of action.
Data Presentation: In Vitro Activity of Sorangicin A
Sorangicin A exhibits a narrow spectrum of activity, with potent inhibition of a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sorangicin A against various Gram-positive species. The data indicates that Sorangicin A is highly active, with MICs generally falling in the range of 0.01 to 0.1 µg/mL for susceptible organisms.[1]
Note: This table is a compilation of available data and may not be exhaustive. The activity of Sorangicin A can vary depending on the specific strain and the testing methodology used.
Mechanism of Action
Sorangicin A exerts its bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] Structural and functional analyses have revealed that Sorangicin A binds to a pocket on the β-subunit of RNAP, the same binding site as the rifamycin (B1679328) class of antibiotics.[4][5] By occupying this pocket, Sorangicin A physically obstructs the path of the elongating RNA transcript, effectively halting transcription at a length of 2-3 nucleotides.[4][5]
A key feature of Sorangicin A is its conformational flexibility, which allows it to adapt to changes in the binding pocket of RNAP. This flexibility is believed to be the reason for its activity against some rifampicin-resistant bacterial strains that have mutations in the RNAP β-subunit.[4]
Interestingly, in rifampicin-resistant Mycobacterium tuberculosis strains with the S456L mutation in RNAP, Sorangicin A employs a different inhibitory mechanism. Instead of blocking RNA translocation, it prevents the transition of the promoter DNA from a partially unwound to a fully open state, thereby blocking the template-strand DNA from reaching the active site of the enzyme.[3][6]
Mechanism of Sorangicin A Action
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of Sorangicin A against Gram-positive bacteria, based on standard broth microdilution methods.[7][8][9]
1. Preparation of Sorangicin A Stock Solution:
Dissolve Sorangicin A in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to a high concentration (e.g., 1 mg/mL).
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest concentration to be tested.
2. Preparation of Microtiter Plates:
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
Add 100 µL of the working Sorangicin A stock solution to the first well of each row to be tested.
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of Sorangicin A concentrations.
3. Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
Include a growth control well containing only the bacterial inoculum and broth (no Sorangicin A).
Incubate the plate at 35-37°C for 18-24 hours.
5. Interpretation of Results:
The MIC is defined as the lowest concentration of Sorangicin A that completely inhibits visible bacterial growth.
Broth Microdilution MIC Assay Workflow
In Vitro Transcription Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of Sorangicin A on bacterial RNA polymerase in vitro.[10][11]
1. Reaction Components:
Purified bacterial RNA polymerase holoenzyme
Linear DNA template containing a promoter sequence
Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) for detection
Pre-incubate the RNA polymerase holoenzyme with the DNA template in the transcription buffer at 37°C to allow for the formation of the open promoter complex.
Add Sorangicin A at the desired concentrations to the reaction mixture and incubate for a short period.
Initiate the transcription reaction by adding the NTP mix.
Allow the reaction to proceed for a defined time at 37°C.
Stop the reaction by adding a stop solution (e.g., EDTA and formamide).
3. Analysis of Transcripts:
Denature the RNA transcripts by heating.
Separate the transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
Visualize the radiolabeled transcripts by autoradiography.
The inhibition of transcription will be observed as a decrease in the amount of full-length RNA transcript in the presence of Sorangicin A.
In Vitro Transcription Inhibition Assay
Conclusion
Sorangicin A is a potent inhibitor of Gram-positive bacteria with a well-defined mechanism of action targeting bacterial RNA polymerase. Its ability to overcome some forms of rifampicin (B610482) resistance makes it a promising candidate for further investigation and development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of Sorangicin A. Further studies are warranted to expand the knowledge of its activity spectrum against a wider range of clinical isolates and to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical applications.
Sorangicin A: A Technical Guide to a Novel Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals Abstract Sorangicin A, a complex macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, represents a promising candidate in the fight ag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorangicin A, a complex macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, represents a promising candidate in the fight against antimicrobial resistance. Its potent and specific inhibition of bacterial RNA polymerase (RNAP), a validated and essential drug target, distinguishes it from many existing antibiotic classes. This technical guide provides an in-depth overview of Sorangicin A, encompassing its mechanism of action, antimicrobial spectrum, and key experimental methodologies for its characterization. Detailed protocols for essential assays and visualizations of its molecular interactions and experimental workflows are presented to facilitate further research and development of this novel therapeutic agent.
Introduction
The relentless rise of antibiotic-resistant pathogens constitutes a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Sorangicin A, a structurally intricate macrolide polyether, has emerged as a compelling lead compound.[1] First isolated from the fermentation broth of Sorangium cellulosum, Sorangicin A demonstrates remarkable potency against a broad range of bacteria, including clinically important pathogens.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals engaged in the exploration of Sorangicin A and its therapeutic potential.
Physicochemical Properties
Sorangicin A is a macrocyclic lactone with a complex molecular architecture, including a signature dioxabicyclo[3.2.1]octane core.[1] Its chemical properties are summarized in the table below.
Property
Value
Molecular Formula
C₄₇H₆₆O₁₁
Molecular Weight
807.0 g/mol
CAS Number
100415-25-6
Appearance
White to off-white solid
Solubility
Soluble in methanol, ethanol, DMSO, and other organic solvents
Antimicrobial Spectrum and Potency
Sorangicin A exhibits potent activity against a wide array of Gram-positive and some Gram-negative bacteria. Its Minimum Inhibitory Concentrations (MICs) against various clinically relevant strains are summarized below.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary molecular target of Sorangicin A is the bacterial DNA-dependent RNA polymerase (RNAP), a multi-subunit enzyme essential for transcription.[4][5] Sorangicin A exerts its inhibitory effect through a mechanism distinct from that of many other RNAP inhibitors, although it shares a binding pocket with rifampicin (B610482).[2][4]
Binding Site and Interaction with RNAP
Structural studies have revealed that Sorangicin A binds to a deep pocket within the β subunit of bacterial RNAP.[4][5] This binding site is located within the DNA/RNA channel and is in close proximity to the RNAP active center.[6] The interaction is characterized by a network of hydrogen bonds and hydrophobic contacts, leading to a stable drug-enzyme complex.
Inhibition of Transcription Initiation and Elongation
Sorangicin A inhibits the initiation phase of transcription.[4] Specifically, it allows the formation of the initial phosphodiester bonds but physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides.[4][7] This steric hindrance prevents the transition from a transcription initiation complex to an elongation complex, effectively halting gene expression.[8]
Interestingly, in rifampicin-resistant RNAP mutants with specific alterations (e.g., S456L in M. tuberculosis), Sorangicin A employs a different inhibitory mechanism. It blocks an earlier step in transcription initiation by preventing the unwinding of promoter DNA, thereby inhibiting the formation of the open promoter complex.[2][3] This dual mechanism of action suggests its potential to overcome certain forms of rifampicin resistance.
The Uncharted Assembly Line: A Technical Guide to the Biosynthesis of Sorangicin A in Myxobacteria
For Researchers, Scientists, and Drug Development Professionals December 15, 2025 Abstract Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, has garnered significant interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, has garnered significant interest for its unique mode of action targeting bacterial RNA polymerase.[1] Despite its therapeutic potential, a comprehensive understanding of its biosynthesis remains largely uncharted in publicly available literature. This technical guide synthesizes the current knowledge surrounding the sorangicin A biosynthetic pathway, drawing from genomic data and parallels with other myxobacterial secondary metabolite systems. While specific quantitative data and detailed experimental protocols for Sorangicin A are not extensively documented, this guide provides a foundational framework for researchers by detailing the genetic blueprint, proposing a biosynthetic pathway, and outlining adaptable experimental methodologies.
The Sorangicin A Biosynthetic Gene Cluster: A Genetic Blueprint
The production of Sorangicin A is orchestrated by a large, intricate biosynthetic gene cluster (BGC) identified as BGC0000184 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database.[2] This cluster, found in Sorangium cellulosum, is classified as a trans-AT Type I polyketide synthase (PKS) system. This classification is crucial as it dictates the modular nature of the enzymatic machinery and the mechanism of precursor incorporation.
The sor gene cluster spans a significant portion of the genome and comprises a series of genes encoding the core PKS enzymes, tailoring enzymes, and putative regulatory and transport proteins. A summary of the key genes and their predicted functions based on homology is presented in Table 1.
Gene
Predicted Function
Role in Biosynthesis
Core PKS Genes
sorA
Polyketide Synthase
Core polyketide chain elongation
sorB
Polyketide Synthase
Core polyketide chain elongation
sorC
Polyketide Synthase
Core polyketide chain elongation
sorD
Polyketide Synthase
Core polyketide chain elongation
sorE
Polyketide Synthase
Core polyketide chain elongation
Tailoring Enzymes
sorF
Methyltransferase
Post-PKS modification (methylation)
sorG
Oxidoreductase
Post-PKS modification (oxidation/reduction)
sorH
Acyltransferase
Trans-acting acyltransferase, loading of extender units
sorI
Dehydratase
Post-PKS modification (dehydration)
Regulatory & Transport Genes
sorR
Transcriptional Regulator
Putative regulation of gene cluster expression
sorT
ABC Transporter
Putative export of Sorangicin A
Table 1: Key Genes in the Sorangicin A Biosynthetic Gene Cluster and Their Putative Functions. (Data derived from MIBiG entry BGC0000184[2])
The Proposed Biosynthetic Pathway of Sorangicin A
Based on the genetic information from the sor gene cluster and the known structure of Sorangicin A, a biosynthetic pathway can be proposed. The assembly of the polyketide backbone is a multi-step process catalyzed by the modular Type I PKS enzymes. As a trans-AT PKS system, a discrete acyltransferase (likely SorH) is responsible for loading the appropriate extender units onto the acyl carrier protein (ACP) domains of the PKS modules.
The following DOT script visualizes the proposed biosynthetic pathway of Sorangicin A, illustrating the flow from precursor molecules through the PKS assembly line and subsequent tailoring reactions.
Caption: Proposed biosynthetic pathway of Sorangicin A.
Regulation of Sorangicin A Biosynthesis: A Hypothetical Model
The expression of secondary metabolite biosynthetic gene clusters in myxobacteria is tightly regulated in response to various environmental and developmental cues. While the specific regulatory network governing Sorangicin A production is unknown, a general model can be proposed based on known myxobacterial regulatory systems. This often involves a hierarchical cascade of signaling proteins, including transcriptional regulators that directly bind to promoter regions within the gene cluster.
The sor cluster contains a putative transcriptional regulator, sorR, which likely plays a key role in controlling the expression of the biosynthetic genes. The activity of SorR may be modulated by upstream signaling pathways that sense nutrient limitation, cell density (quorum sensing), or other stress signals.
The following DOT script illustrates a hypothetical signaling pathway for the regulation of the sor gene cluster.
Caption: Hypothetical regulatory pathway for Sorangicin A biosynthesis.
Experimental Protocols for Investigating Sorangicin A Biosynthesis
Direct experimental investigation of the Sorangicin A biosynthetic pathway is necessary to validate the proposed model and to gain a deeper understanding of the enzymatic mechanisms. Due to the limited availability of specific protocols for Sorangicin A, the following sections provide detailed, adaptable methodologies for key experiments based on established techniques for other myxobacterial systems.
Gene Knockout via Homologous Recombination in Sorangium cellulosum
This protocol describes a general method for creating a targeted gene deletion in S. cellulosum to investigate the function of a specific gene in the sor cluster.
Workflow Diagram:
Caption: Workflow for gene knockout in Sorangium cellulosum.
Methodology:
Construction of the Knockout Plasmid:
Amplify by PCR two fragments of ~1-1.5 kb flanking the target gene from S. cellulosum genomic DNA. These are the upstream and downstream homology arms.
Clone the two homology arms into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin (B1662678) resistance gene). The sacB gene provides a counter-selection marker.
Verify the final construct by restriction digest and sequencing.
Introduction into E. coli S17-1:
Transform the constructed knockout plasmid into the donor E. coli strain S17-1, which contains the necessary machinery for conjugal transfer.
Conjugation with Sorangium cellulosum:
Grow cultures of E. coli S17-1 carrying the knockout plasmid and the recipient S. cellulosum to mid-log phase.
Mix the donor and recipient cells in a 1:1 ratio, spot onto a suitable mating agar (B569324) plate, and incubate overnight.
Selection for Single Crossover Events:
Harvest the cells from the mating plate and resuspend in liquid medium.
Plate the cell suspension onto agar plates containing an antibiotic to select against the E. coli donor (e.g., nalidixic acid) and the antibiotic corresponding to the resistance marker on the plasmid (e.g., kanamycin).
Incubate until resistant colonies appear. These are putative single crossover integrants.
Selection for Double Crossover Events:
Inoculate single crossover colonies into liquid medium without selection and grow for several generations to allow for the second crossover event to occur.
Plate serial dilutions of the culture onto agar plates containing sucrose (B13894) (for counter-selection via sacB) and no antibiotic.
Colonies that grow on sucrose plates are likely to be either wild-type revertants or the desired double crossover mutants.
Verification of Gene Deletion:
Perform colony PCR on the sucrose-resistant colonies using primers that anneal outside the homology arms and primers internal to the deleted gene.
The desired knockout mutants will yield a smaller PCR product with the flanking primers and no product with the internal primers.
Confirm the deletion by Southern blot analysis or sequencing of the PCR product.
Heterologous Expression of the sor Gene Cluster
Heterologous expression in a more genetically tractable host can facilitate the study of the biosynthetic pathway and potentially increase the yield of Sorangicin A.
Workflow Diagram:
Caption: Workflow for heterologous expression of a biosynthetic gene cluster.
Methodology:
Isolation and Cloning of the Biosynthetic Gene Cluster:
Construct a cosmid or BAC library of S. cellulosum genomic DNA.
Screen the library by colony hybridization using probes designed from the known sequences of the sor genes.
Identify and isolate overlapping cosmids/BACs that cover the entire sor gene cluster.
Alternatively, use TAR (Transformation-Associated Recombination) cloning in yeast to directly clone the entire BGC from genomic DNA.
Transfer to an Expression Host:
Choose a suitable heterologous host, such as Myxococcus xanthus or a fast-growing Streptomyces species.
Introduce the cosmid/BAC containing the sor gene cluster into the chosen host via protoplast transformation or conjugation.
Induction of Gene Expression:
If the BGC is cloned into an inducible expression vector, add the appropriate inducer to the culture medium.
Optimize fermentation conditions (media composition, temperature, pH) to promote the production of Sorangicin A.
Analysis of Metabolite Production:
Extract the secondary metabolites from the culture broth and cell biomass using an appropriate organic solvent (e.g., ethyl acetate).
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of Sorangicin A and any related intermediates or shunt products.
Compare the retention time and mass spectrum with an authentic standard of Sorangicin A.
Quantitative Data: The Missing Pieces
A thorough search of the scientific literature did not yield specific quantitative data regarding the biosynthesis of Sorangicin A. This includes:
Enzyme Kinetics: No published values for the kinetic parameters (Km, kcat) of the PKS modules or tailoring enzymes in the Sorangicin A pathway were found.
Precursor Incorporation Rates: Studies involving feeding of isotopically labeled precursors to determine the origin of the carbon backbone and the efficiency of precursor incorporation have not been reported for Sorangicin A.
Production Yields: While the production of other myxobacterial metabolites has been quantified, specific titers for Sorangicin A from S. cellulosum fermentations are not available in the public domain.
The absence of this data highlights a significant gap in our understanding of Sorangicin A biosynthesis and presents a clear opportunity for future research in this area.
Conclusion and Future Directions
The biosynthetic pathway of Sorangicin A in Sorangium cellulosum represents a fascinating and complex example of myxobacterial secondary metabolism. While the genetic blueprint is available through the sequenced gene cluster, the functional characterization of the enzymes, the quantitative aspects of the pathway, and the specific regulatory networks remain to be elucidated. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the intricacies of Sorangicin A biosynthesis. Future work should focus on the in vitro reconstitution of the PKS modules, characterization of the tailoring enzymes, and the identification of the specific regulatory elements and signaling pathways that control the expression of the sor gene cluster. Such studies will not only deepen our fundamental understanding of this important antibiotic's production but also pave the way for bioengineering approaches to improve its yield and generate novel, therapeutically valuable analogs.
Sorangicin A: A Technical Guide to Its Bacterial Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals Introduction Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial trans...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial transcription.[1][2][3] Its efficacy against a range of bacteria, including rifampicin-resistant strains of Mycobacterium tuberculosis, has made it a subject of significant interest in the field of antibiotic research and development.[4][5] This technical guide provides an in-depth overview of the identification and characterization of the molecular target of Sorangicin A in bacteria, detailing the experimental methodologies employed and presenting key quantitative data.
The Molecular Target: Bacterial RNA Polymerase
The definitive molecular target of Sorangicin A in bacteria is the DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[2][6][7] Sorangicin A specifically inhibits the initiation of transcription, preventing the synthesis of RNA chains.[2][7] It has been demonstrated to be a specific inhibitor of eubacterial RNAP, showing no activity against eukaryotic RNA polymerases.[1][3]
Binding Site on the β Subunit
Structural and genetic studies have precisely located the binding site of Sorangicin A to the β subunit of the bacterial RNA polymerase.[1][3][8] Remarkably, it occupies the same binding pocket as rifampicin (B610482) (Rif), a well-characterized ansamycin (B12435341) antibiotic that also targets RNAP.[1][3][4][5][9] Despite their structural differences, Sorangicin A and rifampicin share a significant overlap in their binding determinants on the RNAP β subunit.[1][3] This shared binding site explains the observed cross-resistance between the two antibiotics.[6][10]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of Sorangicin A.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sorangicin A against various bacteria.
The identification of RNA polymerase as the molecular target of Sorangicin A was achieved through a combination of genetic, biochemical, and structural biology techniques.
Genetic Analysis of Resistant Mutants
A primary method for identifying the target of an antibiotic is to characterize mutations that confer resistance.
Methodology:
Isolation of Resistant Mutants: Bacterial cultures (e.g., Escherichia coli) are exposed to sub-lethal concentrations of Sorangicin A to select for spontaneous resistant mutants.
Genetic Mapping: The mutations responsible for resistance are mapped to the bacterial chromosome. In the case of Sorangicin A, these mutations were consistently found to be within the rpoB gene, which encodes the β subunit of RNA polymerase.[6]
Cross-Resistance Analysis: The Sorangicin A-resistant mutants are tested for their susceptibility to other antibiotics, such as rifampicin. The observation of partial cross-resistance, where mutants resistant to Sorangicin A also show decreased sensitivity to rifampicin, strongly suggested a common or overlapping target.[6][10]
In Vitro Transcription Assays
Biochemical assays directly measure the effect of the compound on the activity of the purified target enzyme.
Methodology:
Purification of RNA Polymerase: RNA polymerase is purified from susceptible bacterial strains.
Transcription Reaction: An in vitro transcription reaction is set up containing the purified RNAP, a DNA template with a specific promoter, and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled for detection.
Inhibition Assay: Sorangicin A is added to the reaction at varying concentrations. The synthesis of RNA transcripts is measured by quantifying the incorporation of the radiolabeled rNTP into RNA.
Mechanism of Inhibition Analysis: By adding Sorangicin A at different stages of the transcription process (before or after initiation), it was determined that the antibiotic inhibits the initiation of transcription but not the elongation of already initiated RNA chains.[2][7] This is demonstrated by the decrease in full-length RNA transcripts and a build-up of short, abortive RNA products of 2-3 nucleotides in length.[1][5][8]
X-ray Crystallography of the Sorangicin A-RNAP Complex
Structural biology provides a high-resolution view of the drug-target interaction.
Methodology:
Crystallization: The purified bacterial RNA polymerase is co-crystallized with Sorangicin A.
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
Structure Determination: The diffraction data is used to calculate the electron density map and build a three-dimensional atomic model of the RNAP-Sorangicin A complex.
Binding Site Analysis: The model reveals the precise location of Sorangicin A within the RNAP structure, confirming its binding to the rifampicin-binding pocket on the β subunit and detailing the specific amino acid residues involved in the interaction.[1][3]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been employed to study the interaction of Sorangicin A with both wild-type and rifampicin-resistant RNAP from Mycobacterium tuberculosis.[4]
Methodology:
Sample Preparation: The RNAP-Sorangicin A complex is rapidly frozen in a thin layer of vitreous ice.
Electron Microscopy: The frozen sample is imaged using a transmission electron microscope.
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
Mechanistic Insights: This technique has been instrumental in revealing how Sorangicin A can inhibit rifampicin-resistant RNAP through a different mechanism, by blocking the template-strand DNA from reaching the active site.[4][11]
Visualizations
Experimental Workflow for Sorangicin A Target Identification
Caption: Workflow for the identification of RNA polymerase as the target of Sorangicin A.
Mechanism of Action of Sorangicin A on Wild-Type RNAP
Caption: Sorangicin A inhibits transcription by sterically blocking the nascent RNA chain.
Conclusion
The identification of bacterial RNA polymerase as the molecular target of Sorangicin A is a well-established finding supported by a robust body of evidence from genetic, biochemical, and structural studies. Its unique ability to inhibit some rifampicin-resistant RNAP mutants highlights its potential as a scaffold for the development of new antibiotics to combat drug-resistant bacterial infections.[4][12] The detailed understanding of its mechanism of action provides a solid foundation for future drug design and optimization efforts.
An In-depth Technical Guide to Early-Stage Research on Sorangicin A Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals Executive Summary Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, represents a promising scaffold for the de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, represents a promising scaffold for the development of novel antibacterial agents. Its unique mechanism of action, involving the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), and its activity against rifampicin-resistant strains make it a compelling target for further investigation. This technical guide provides an in-depth overview of the core aspects of early-stage research on Sorangicin A derivatives and analogues, including synthetic strategies, biological evaluation protocols, and key structure-activity relationship (SAR) insights. While extensive quantitative data on a wide range of Sorangicin A derivatives is not yet publicly available, this guide outlines the established methodologies and foundational knowledge required to initiate and advance such a research program.
The Sorangicin A Core: A Platform for Novel Antibiotics
Sorangicin A is a complex macrolide characterized by a 31-membered lactone ring containing several stereogenic centers, a signature dioxabicyclo[3.2.1]octane core, and a rare (Z,Z,E)-trienoate linkage.[1] It exhibits potent activity against a broad spectrum of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 0.01–0.3 µg/mL, and also inhibits Gram-negative bacteria at higher concentrations (3–25 μg/mL).[1]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Sorangicin A exerts its antibacterial effect by binding to the β-subunit of bacterial RNAP, the same pocket targeted by the rifamycin (B1679328) class of antibiotics.[2] Despite this shared binding site, Sorangicin A and rifampicin (B610482) are structurally unrelated.[2] Both antibiotics function by physically blocking the path of the elongating RNA transcript at a length of 2-3 nucleotides, thereby inhibiting transcription initiation.[2] Notably, Sorangicin A has demonstrated the ability to inhibit some rifampicin-resistant RNAP mutants, suggesting that its conformational flexibility may allow it to adapt to changes in the binding pocket.[2] This characteristic is a key driver for the development of Sorangicin A analogues to combat drug-resistant bacteria.
Synthetic Strategies for Sorangicin A and its Analogues
The total synthesis of Sorangicin A is a complex undertaking that has been achieved through multi-step sequences. These synthetic routes provide a roadmap for the generation of derivatives and analogues by allowing for the modification of advanced intermediates or the introduction of non-natural building blocks.
Key Synthetic Approaches
The total synthesis of (+)-Sorangicin A has been accomplished, with key strategies including:
Convergent Synthesis: The molecule is typically assembled from several complex fragments, which are synthesized independently and then coupled together in the later stages. Common fragments include the dioxabicyclo[3.2.1]octane core, a tetrahydropyran (B127337) unit, and a dihydropyran moiety.[1]
Julia-Kociénski Olefination: This reaction is frequently employed to form the trans-disubstituted double bonds that link the major fragments of the molecule.[1]
Stille Coupling: A modified Stille protocol has been used to introduce the sensitive (Z,Z,E)-trienoate side chain.[1]
Mukaiyama Macrolactonization: This method is used to close the large 31-membered ring in the final stages of the synthesis.[1]
Generating Derivatives: A Semi-Synthetic and Synthetic Approach
While the total synthesis of each analogue is impractical for initial SAR studies, a combination of semi-synthesis from the natural product and the synthesis of simplified analogues can be employed.
Semi-synthesis: Modification of the natural Sorangicin A molecule can be performed on its reactive functional groups. Key sites for modification include:
The C1 Carboxylic Acid: Esterification or amidation of the carboxylic acid can be achieved using standard coupling reagents. This allows for the exploration of how changes in charge and steric bulk at this position affect activity and cell permeability.
Hydroxyl Groups: Sorangicin A possesses several hydroxyl groups that can be selectively protected and then modified. Acylation or etherification of these groups can probe their importance in binding to RNAP.
Analogue Synthesis: The synthesis of simplified analogues that retain the core pharmacophore but lack some of the stereochemical complexity can be a more efficient way to explore SAR. For example, analogues with a simplified macrocycle or modifications to the dioxabicyclo[3.2.1]octane core could be synthesized.
Quantitative Data on Sorangicin A and its Congeners
While a comprehensive public database of SAR for a wide array of synthetic Sorangicin A analogues is not available, initial studies on the naturally occurring sorangicins provide a starting point.
General Protocol for the Esterification of Sorangicin A (Hypothetical)
This protocol is a generalized procedure based on standard organic chemistry techniques and has not been specifically reported for Sorangicin A.
Protection of Hydroxyl Groups: To a solution of Sorangicin A in a suitable aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., TBSCl) and an amine base (e.g., imidazole). Stir at room temperature until protection of the hydroxyl groups is complete, as monitored by TLC.
Esterification: To the protected Sorangicin A, add the desired alcohol, a coupling agent (e.g., EDCI), and a catalyst (e.g., DMAP). Stir the reaction at room temperature until the ester is formed.
Deprotection: Remove the protecting groups using a suitable deprotection agent (e.g., TBAF for silyl (B83357) ethers).
Purification: Purify the final ester derivative using column chromatography.
Broth Microdilution Assay for MIC Determination
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the Sorangicin A derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro RNA Polymerase Transcription Assay for IC50 Determination
Assay Components: The assay mixture should contain purified bacterial RNA polymerase, a DNA template containing a promoter, and ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).
Inhibition: Add varying concentrations of the Sorangicin A derivative to the assay mixture.
Transcription Initiation: Initiate transcription by adding the NTPs.
Quenching and Precipitation: Stop the reaction after a defined time and precipitate the radiolabeled RNA transcripts.
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter.
IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50% compared to a control without the inhibitor.
Visualizing Workflows and Pathways
Logical Workflow for Sorangicin A Derivative Synthesis and Evaluation
Caption: A logical workflow for the generation and evaluation of Sorangicin A derivatives.
Sorangicin A's Mechanism of Action: Inhibition of Transcription
Caption: Sorangicin A inhibits bacterial transcription by binding to RNAP and blocking RNA elongation.
Future Directions and Conclusion
The development of Sorangicin A derivatives and analogues holds significant promise for the discovery of new antibiotics active against multidrug-resistant pathogens. The complex total synthesis provides a foundation for creating novel structures with improved pharmacological properties. Future research should focus on a systematic exploration of the SAR of the Sorangicin A scaffold, particularly modifications that enhance activity against Gram-negative bacteria and overcome existing resistance mechanisms. The experimental protocols and workflows outlined in this guide provide a framework for researchers to embark on this important endeavor. The conformational flexibility of Sorangicin A suggests that it may be a more durable scaffold against the development of resistance compared to the more rigid rifamycins, making it a high-priority target for antibiotic development.[2]
Application Notes and Protocols for In Vitro Sorangicin A Activity Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for assessing the in vitro activity of Sorangicin A, a potent inhibitor of bacterial RNA polymerase (RNAP...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro activity of Sorangicin A, a potent inhibitor of bacterial RNA polymerase (RNAP). The following sections offer step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting in vitro transcription assays to elucidate the inhibitory mechanism and quantify the potency of Sorangicin A against both wild-type and rifampicin-resistant bacterial strains.
Data Presentation
Sorangicin A Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of Sorangicin A against various bacterial species and their RNA polymerases.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorangicin A
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Mycobacteria
This protocol is adapted for determining the MIC of Sorangicin A against Mycobacterium species.
Materials:
Sorangicin A
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
Sterile 96-well U-bottom plates
Mycobacterium tuberculosis H37Rv (or other strains of interest)
Inoculating loops and sterile glass beads
Spectrophotometer
Incubator (37°C)
Sterile water or saline
Procedure:
Preparation of Sorangicin A Stock Solution: Dissolve Sorangicin A in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
Preparation of Bacterial Inoculum:
Aseptically transfer a few colonies of the Mycobacterium strain into a tube containing sterile water or saline with glass beads.
Vortex thoroughly to create a uniform suspension.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth. This will be the working inoculum.
Serial Dilution of Sorangicin A:
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate, except for the first column.
Add 200 µL of the Sorangicin A stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
Inoculation: Add 100 µL of the working bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
Controls:
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum, with no Sorangicin A.
Sterility Control: A well containing 200 µL of uninoculated broth.
Incubation: Cover the plate and incubate at 37°C. For slow-growing mycobacteria like M. tuberculosis, incubation can take 7 to 21 days.
Reading the MIC: The MIC is the lowest concentration of Sorangicin A that shows no visible growth of bacteria.
In Vitro Transcription Assay to Determine IC50
This assay measures the ability of Sorangicin A to inhibit the synthesis of RNA by purified RNA polymerase.
Preparation of Sorangicin A Dilutions: Prepare a series of dilutions of Sorangicin A in the transcription buffer.
Reaction Setup: In separate microcentrifuge tubes, combine the following on ice:
Transcription buffer
DNA template (e.g., 50 nM final concentration)
RNA polymerase (e.g., 25 nM final concentration)
Varying concentrations of Sorangicin A (or vehicle control).
Pre-incubation: Incubate the mixtures at 37°C for 10 minutes to allow Sorangicin A to bind to the RNA polymerase.
Initiation of Transcription: Start the transcription reaction by adding a mixture of rNTPs, including [α-³²P]-UTP. A typical final concentration for each rNTP is 200 µM.
Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).
Termination: Stop the reactions by adding an equal volume of stop solution.
Analysis of Transcripts:
Denature the samples by heating at 95°C for 5 minutes.
Separate the radiolabeled RNA transcripts by size using denaturing urea-polyacrylamide gel electrophoresis.
Visualize the transcripts using a phosphorimager or by exposing the gel to autoradiography film.
Quantification and IC50 Determination:
Quantify the intensity of the full-length transcript bands for each Sorangicin A concentration.
Calculate the percentage of inhibition relative to the control (no Sorangicin A).
Plot the percent inhibition against the logarithm of the Sorangicin A concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for in vitro transcription assay.
Caption: Mechanism of Sorangicin A action on RNA polymerase.
Determining the Minimum Inhibitory Concentration (MIC) of Sorangicin A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Sorangicin A is a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum.[1][2] It exhi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangicin A is a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum.[1][2] It exhibits significant activity against a broad range of bacteria, including Gram-positive and Gram-negative organisms.[1] The mechanism of action of Sorangicin A involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for bacterial survival.[1][2] Notably, Sorangicin A binds to the same pocket on the β-subunit of RNAP as rifampicin, a frontline anti-tuberculosis drug.[1][3] However, it can inhibit some rifampicin-resistant strains of Mycobacterium tuberculosis (Mtb) through a distinct mechanism.[3][4] This makes Sorangicin A a compound of significant interest for the development of new antibiotics to combat antimicrobial resistance.
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7][8][9][10] Determining the MIC of Sorangicin A is a critical step in evaluating its potency and spectrum of activity, guiding further preclinical and clinical development.
This document provides detailed protocols for determining the MIC of Sorangicin A using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of Sorangicin A in inhibiting bacterial RNA polymerase.
Caption: Mechanism of Sorangicin A action on bacterial RNA polymerase.
Quantitative Data: MIC of Sorangicin A Against Various Bacteria
The following tables summarize the reported MIC values of Sorangicin A against a selection of bacterial species.
Table 1: MIC of Sorangicin A against Gram-positive and Gram-negative Bacteria
Bacterial Species
MIC Range (µg/mL)
Staphylococcus aureus
0.01 - 0.3
Gram-negative bacteria
3 - 25
Data sourced from initial isolation and characterization studies.[1]
Table 2: MIC of Sorangicin A against Mycobacterium Species
Bacterial Species
Strain
MIC (µM)
MIC (µg/mL)
Mycobacterium abscessus
ATCC 19977 S
8
4.7
Mycobacterium abscessus
ATCC 19977 R
8
4.7
Note: The conversion from µM to µg/mL for Sorangicin A (molar mass ~588.7 g/mol ) is approximated.[15]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[5][6][7][8][16]
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Sterile cation-adjusted Mueller-Hinton Broth (MHB2) or other suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria)[11]
Sterile 96-well microtiter plates
Bacterial culture in the logarithmic growth phase
0.5 McFarland turbidity standard
Spectrophotometer
Sterile saline or phosphate-buffered saline (PBS)
Pipettes and sterile tips
Incubator
Procedure
Preparation of Sorangicin A Stock Solution:
Accurately weigh Sorangicin A powder and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[9] The stock solution can be further diluted in the appropriate broth medium.
Preparation of Microtiter Plates:
Add 100 µL of sterile broth to all wells of a 96-well plate.
Add 100 µL of the Sorangicin A working solution to the first well of each row to be tested, creating a 1:2 dilution.
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[7]
Preparation of Bacterial Inoculum:
From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This can be verified using a spectrophotometer.
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10][17]
Inoculation:
Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 200 µL.
Incubation:
Incubate the microtiter plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 16-20 hours for most bacteria).[16] Mycobacteria will require longer incubation periods.
Reading and Interpretation:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sorangicin A at which there is no visible growth.[5][7][18]
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[19][20]
Application Notes and Protocols for RNA Polymerase Inhibition Assay Using Sorangicin A
For Researchers, Scientists, and Drug Development Professionals Introduction Sorangicin A is a potent macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum.[1][2] It is a powerful and specif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangicin A is a potent macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum.[1][2] It is a powerful and specific inhibitor of eubacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] Unlike many other antibiotics, Sorangicin A demonstrates efficacy against a range of Gram-positive bacteria, including mycobacteria, and at higher concentrations, also inhibits Gram-negative bacteria.[2]
Structural and functional analyses have revealed that Sorangicin A binds to the same pocket on the β subunit of RNAP as rifampicin (B610482) (Rif), a frontline anti-tuberculosis drug.[1][3][4] Despite this overlapping binding site, Sorangicin A exhibits a distinct advantage: it can inhibit a subset of rifampicin-resistant RNAP mutants.[4][5] This makes Sorangicin A a molecule of significant interest for the development of new antibiotics to combat drug-resistant bacterial infections.
The mechanism of inhibition by Sorangicin A is multifaceted. In wild-type RNAP, it functions similarly to rifampicin by physically blocking the path of the elongating RNA transcript at a length of 2-3 nucleotides, thereby preventing further RNA synthesis.[3][4][5] However, in certain rifampicin-resistant RNAP variants, such as the common S456L mutant in Mycobacterium tuberculosis, Sorangicin A employs a different mechanism. It inhibits an earlier step in transcription initiation by preventing the unwinding of promoter DNA, a critical step for the formation of the open promoter complex.[5][6][7]
These application notes provide a detailed protocol for an in vitro RNA polymerase inhibition assay using Sorangicin A, enabling researchers to determine its inhibitory potency (e.g., IC50 value) and to study its mechanism of action.
Data Presentation
The inhibitory activity of Sorangicin A is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of RNA polymerase by 50%. The following table provides a summary of representative IC50 values for Sorangicin A against RNA polymerase from different bacterial species, including wild-type and rifampicin-resistant strains.
To visually represent the mechanism of Sorangicin A and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of Sorangicin A Inhibition.
Caption: In Vitro Transcription Inhibition Assay Workflow.
Experimental Protocols
This section provides a detailed methodology for an in vitro transcription assay to determine the inhibitory effect of Sorangicin A on bacterial RNA polymerase. This protocol is based on a radiolabeled nucleotide incorporation assay.
Materials and Reagents
Purified components:
Bacterial RNA Polymerase Holoenzyme (e.g., from E. coli or M. tuberculosis)
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
Sorangicin A stock solution:
Dissolved in DMSO at a high concentration (e.g., 10 mM) and stored at -20°C. Serial dilutions should be made in the reaction buffer.
Reaction Buffers and Solutions:
Transcription Buffer (5X): 200 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 500 mM KCl, 5 mM DTT, 500 µg/mL BSA.
NTP Mix (10X): 5 mM ATP, 5 mM CTP, 5 mM GTP, 0.5 mM UTP.
Polyacrylamide gel electrophoresis (PAGE) apparatus
Phosphorimager and cassettes
Microplate reader (for alternative non-radioactive assays)
Experimental Procedure
Preparation of Reaction Mixtures:
On ice, prepare a master mix containing the 5X Transcription Buffer and the linear DNA template.
Aliquot the master mix into individual microcentrifuge tubes for each reaction.
Inhibitor Addition:
Add the desired concentration of Sorangicin A (or DMSO as a vehicle control) to each reaction tube. A typical concentration range to test would be from 0.001 µM to 10 µM.
Enzyme Addition and Pre-incubation:
Add the purified RNA polymerase holoenzyme to each reaction mixture.
Incubate the reactions for 10-15 minutes at 37°C.[10] This allows for the binding of the inhibitor to the RNAP and the formation of the open promoter complex.
Initiation of Transcription:
Prepare a transcription initiation mix by combining the 10X NTP mix with [α-³²P]UTP.
Start the transcription reaction by adding the initiation mix to each tube.[10] The final volume of the reaction should be consistent across all samples (e.g., 20 µL).
Incubation:
Incubate the reactions at 37°C for a defined period, typically 10-20 minutes, to allow for the synthesis of RNA transcripts.[10]
Termination of Reaction:
Stop the reactions by adding an equal volume of Stop Solution to each tube.[10] This will denature the proteins and stop the enzymatic reaction.
Analysis of Transcription Products:
Heat the samples at 90-95°C for 2-5 minutes to denature the RNA transcripts.
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
Dry the gel and expose it to a phosphorimager screen.
Data Analysis and IC50 Determination:
Visualize the radiolabeled RNA transcripts using a phosphorimager.
Quantify the band corresponding to the full-length "run-off" transcript for each Sorangicin A concentration.
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the Sorangicin A concentration.
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Alternative Non-Radioactive Assays
For high-throughput screening or to avoid the use of radioactivity, several alternative assays can be employed:
Fluorescence Polarization (FP) Assay: This assay measures the binding of a fluorescently labeled probe to the RNAP.[10] Inhibitors that disrupt this binding will cause a decrease in fluorescence polarization.
Scintillation Proximity Assay (SPA): This method involves the incorporation of radiolabeled nucleotides into a biotinylated RNA transcript, which is then captured by streptavidin-coated SPA beads, leading to a detectable signal.[10]
Fluorometric Assays: These assays use intercalating dyes that fluoresce upon binding to the newly synthesized RNA, providing a real-time measurement of RNAP activity.[11]
The choice of assay will depend on the specific research question, available equipment, and desired throughput. The fundamental principles of inhibitor pre-incubation and initiation of the transcription reaction remain similar across these different formats.
Methodology for Pharmacokinetic Studies of Sorangicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Sorangicin A, a potent macrolide antibiotic derived from the myxobacterium Sorangium cellulosum, has demonstrated significant activity against...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangicin A, a potent macrolide antibiotic derived from the myxobacterium Sorangium cellulosum, has demonstrated significant activity against a broad spectrum of bacteria, including rifampicin-resistant strains of Mycobacterium tuberculosis.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial RNA polymerase, makes it a promising candidate for further drug development.[1][3] However, early preclinical studies have revealed species-dependent differences in its in vivo efficacy, underscoring the critical need for a thorough understanding of its pharmacokinetic profile.[1][4] These application notes and protocols provide a detailed framework for conducting robust pharmacokinetic studies of Sorangicin A, essential for guiding its development from preclinical to clinical stages.
Data Presentation: In Vitro and In Vivo Pharmacokinetic Parameters
Comprehensive pharmacokinetic data is crucial for interpreting efficacy and toxicity studies, predicting human pharmacokinetics, and establishing appropriate dosing regimens. The following tables summarize key in vitro and in vivo pharmacokinetic parameters of Sorangicin A, compiled from available preclinical studies.
Table 1: In Vitro Pharmacokinetic Profile of Sorangicin A [1][4]
Parameter
Mouse
Rat
Human
Liver Microsomes
Half-life (t½) (min)
3.4 ± 2.6
4.4 ± 0.5
15.7 ± 2.8
Intrinsic Clearance (CLint) (µL/mg/min)
557 ± 297
239 ± 155
90.4 ± 16.5
Plasma
Half-life (t½) (min)
17.5 ± 7.1
> 240
> 240
Plasma Protein Binding (PPB)
Bound (%)
87.9 ± 4.8
88.8 ± 1.7
87.0 ± 0.4
Free Fraction (%)
> 10
> 10
> 10
Table 2: In Vivo Pharmacokinetics of Sorangicin A in Male CD-1 Mice (5 mg/kg Intravenous Administration) [1][4]
Parameter
Value
Maximum Concentration (C₀) (ng/mL)
340.9
Last Measured Concentration (Cz) (ng/mL)
Not Reported
Half-life (t½z) (h)
0.87
Area Under the Curve (AUC₀-tz) (ng/mL·h)
340.9
Volume of Distribution (Vz) (mL/kg)
Not Reported
Total Clearance (CL) (mL/h/kg)
14,287.3
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable pharmacokinetic data. The following sections outline the methodologies for key in vitro and in vivo experiments.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol is designed to determine the rate of metabolism of Sorangicin A in liver microsomes from different species, providing an estimate of its intrinsic clearance.
microbial fermentation and extraction techniques for Sorangicin A production
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the microbial fermentation and extraction techniques for the production of Sorangicin A, a poten...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial fermentation and extraction techniques for the production of Sorangicin A, a potent macrolide antibiotic. The protocols outlined below are based on established methods for the cultivation of Sorangium cellulosum and the purification of related macrolide compounds.
I. Introduction
Sorangicin A is a complex polyether macrolide antibiotic produced by the soil-dwelling myxobacterium Sorangium cellulosum, strain So ce 12.[1] It exhibits strong activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting bacterial RNA polymerase. The intricate structure of Sorangicin A makes its chemical synthesis challenging, rendering microbial fermentation a crucial method for its production. These notes provide detailed protocols for the fermentation of Sorangium cellulosum and the subsequent extraction and purification of Sorangicin A.
II. Data Presentation
The following tables summarize representative quantitative data for Sorangicin A production. Please note that specific yields can vary significantly based on the precise fermentation and extraction conditions employed.
Table 1: Fermentation Parameters and Representative Sorangicin A Titers
Application Notes: Sorangicin A for Chlamydia trachomatis Research in HeLa Cell Culture
Introduction Chlamydia trachomatis is an obligate intracellular bacterial pathogen responsible for the most common sexually transmitted bacterial infections worldwide.[1][2] Standard treatments, such as doxycycline (B596...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Chlamydia trachomatis is an obligate intracellular bacterial pathogen responsible for the most common sexually transmitted bacterial infections worldwide.[1][2] Standard treatments, such as doxycycline (B596269) and azithromycin, can have detrimental effects on the host's microbiota, necessitating the exploration of alternative therapeutic agents.[3][4] Sorangicin A (SorA), a natural product isolated from the myxobacterium Sorangium cellulosum, presents a promising alternative.[3][5] It is a potent inhibitor of eubacterial RNA polymerase (RNAP), acting by blocking the beta-subunit to prevent RNA translocation.[3][6] This specific mechanism of action ensures it targets bacteria without affecting eukaryotic cells.[5]
Recent studies have demonstrated the efficacy of Sorangicin A against C. trachomatis in HeLa cell culture models.[7][8] It effectively reduces the formation of chlamydial inclusions, the hallmark of intracellular infection, at nanomolar concentrations.[7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing Sorangicin A in a HeLa cell-based Chlamydia research setting, intended for researchers in microbiology, infectious diseases, and drug development.
Mechanism of Action of Sorangicin A
Sorangicin A inhibits bacterial transcription by binding to a pocket on the β subunit of the DNA-dependent RNA polymerase.[3][6] Although chemically distinct from rifampicin, it binds to the same pocket and functions by physically obstructing the path of the elongating RNA transcript when it is 2-3 nucleotides long.[6][9] This action effectively halts transcription initiation, preventing bacterial proliferation.[5][6] In the context of Chlamydia trachomatis, which replicates within a host cell vacuole (the inclusion), this inhibition of transcription prevents the differentiation and replication of reticulate bodies (RBs), thereby stopping the infection cycle.
Caption: Sorangicin A binds the bacterial RNA polymerase, blocking RNA synthesis.
Data Presentation: Anti-Chlamydial Activity of Sorangicin A
The following table summarizes the quantitative data regarding the in vitro efficacy of Sorangicin A against Chlamydia trachomatis in HeLa cell culture.
These protocols provide a framework for assessing the anti-chlamydial activity of Sorangicin A using an in vitro HeLa cell infection model.
Protocol 1: Culturing and Seeding HeLa Cells
This protocol describes the standard procedure for maintaining and preparing HeLa cells for infection.
Materials:
HeLa cells (e.g., ATCC CCL-2)
RPMI-1640 medium or Minimal Essential Medium (MEM)
Fetal Bovine Serum (FBS), heat-inactivated
Non-essential amino acids
L-glutamine
Trypsin-EDTA (0.25%)
Phosphate-Buffered Saline (PBS), sterile
24-well tissue culture plates
75 cm² tissue culture flasks
Humidified incubator (37°C, 5% CO₂)
Procedure:
Cell Maintenance: Culture HeLa cells in a 75 cm² flask with RPMI-1640 supplemented with 5% FBS, non-essential amino acids, and 2 mM L-glutamine.[7] Incubate at 37°C with 5% CO₂.
Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
Cell Seeding: Resuspend the cell pellet in fresh complete medium. Seed 0.5 x 10⁵ to 1.0 x 10⁵ cells per well into 24-well plates.[7][11]
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for the formation of a confluent monolayer.[7][12]
Protocol 2: Infection of HeLa Cells with C. trachomatis
This protocol details the steps for infecting the prepared HeLa cell monolayers.
Materials:
Confluent HeLa cell monolayers in 24-well plates
Chlamydia trachomatis elementary body (EB) stock (e.g., serovar L2)
Infection medium (complete medium containing 1 µg/mL cycloheximide)[13]
Sterile PBS
Procedure:
Prepare Inoculum: Thaw the C. trachomatis EB stock at room temperature. Dilute the EBs in infection medium to achieve the desired Multiplicity of Infection (MOI), typically between 0.5 and 2.5.[12]
Inoculation: Aspirate the culture medium from the HeLa cell monolayers.
Add Inoculum: Add the prepared chlamydial inoculum to each well.
Centrifugation: Centrifuge the plates at 1,700 x g for 45-60 minutes at 35-37°C to facilitate infection.[14][15]
Incubation: After centrifugation, aspirate the inoculum and replace it with fresh, pre-warmed infection medium.
Incubate: Return the plates to the 37°C, 5% CO₂ incubator for the desired infection period (typically 24-48 hours).[16]
Protocol 3: Sorangicin A Treatment and MIC Determination
This protocol outlines how to treat infected cells to determine the Minimum Inhibitory Concentration (MIC) of Sorangicin A.
Materials:
Infected HeLa cells (from Protocol 2)
Sorangicin A stock solution (dissolved in DMSO)
Infection medium (as described above)
Procedure:
Prepare SorA Dilutions: Prepare a serial dilution of Sorangicin A in infection medium. A logarithmic range from 1 ng/mL to 1 µg/mL is recommended to start.[7] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).
Treatment: At the time of adding fresh infection medium (Step 5 in Protocol 2), use the medium containing the different concentrations of Sorangicin A. Include a vehicle control (medium with DMSO only) and an uninfected control.
Incubation: Incubate the treated, infected cells for 48 hours at 37°C, 5% CO₂.[14]
Analysis: After incubation, proceed to Protocol 4 for the quantification of chlamydial inclusions. The MIC is defined as the lowest concentration of Sorangicin A at which no chlamydial inclusions are detected.[8]
Protocol 4: Quantification of Chlamydial Inclusions (IFU Assay)
This protocol describes how to visualize and count chlamydial inclusions to quantify the effect of Sorangicin A. An Inclusion Forming Unit (IFU) represents a single infectious particle that successfully forms an inclusion.[17]
DAPI or other nuclear stain (optional, for host cell visualization)
Fluorescence microscope
Procedure:
Fixation: After the 48-hour incubation, aspirate the medium and wash the cells twice with PBS. Fix the cells by adding ice-cold methanol to each well and incubating for 20 minutes at room temperature.[12]
Washing: Aspirate the methanol and wash the wells twice with PBS.
Primary Antibody Staining: Dilute the anti-Chlamydia LPS antibody in PBS (e.g., 1:1,000).[12] Add the diluted antibody to each well and incubate for 1 hour at 37°C.
Washing: Wash the wells three times with PBS.
Secondary Antibody Staining: Dilute the FITC-conjugated secondary antibody in PBS. Add to each well and incubate for 1 hour at 37°C in the dark.
Counterstaining (Optional): If desired, add a DAPI solution to stain the host cell nuclei for 5-10 minutes.
Final Wash: Wash the wells three times with PBS. Leave the final wash on the cells for imaging.
Quantification: Visualize the inclusions (green fluorescence) using a fluorescence microscope. Count the number of inclusions in several random fields of view for each well to determine the average number of IFU per field.[18] Compare the counts from Sorangicin A-treated wells to the vehicle control.
Workflow for Assessing Sorangicin A Efficacy
The following diagram illustrates the complete experimental workflow for testing Sorangicin A against Chlamydia trachomatis in HeLa cells.
Caption: Experimental workflow for Sorangicin A efficacy testing.
Chlamydial Developmental Cycle and Sorangicin A Intervention
Chlamydia undergoes a unique biphasic developmental cycle within the host cell. The infectious, non-replicative Elementary Body (EB) enters the cell and resides within an inclusion. Inside, it differentiates into the larger, metabolically active Reticulate Body (RB). RBs replicate through binary fission before re-differentiating back into EBs. The cycle concludes with the release of new EBs through host cell lysis or extrusion.[19] Sorangicin A targets the transcription process within the RBs, halting their replication and preventing the production of new infectious progeny.
applications of Sorangicin A in tuberculosis drug discovery research
Application Notes and Protocols for Researchers Sorangicin A, a natural product originally discovered in the 1980s, is re-emerging as a significant lead compound in the fight against tuberculosis (TB), particularly in th...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers
Sorangicin A, a natural product originally discovered in the 1980s, is re-emerging as a significant lead compound in the fight against tuberculosis (TB), particularly in the face of rising drug resistance.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the potential of Sorangicin A and its derivatives as novel anti-TB agents.
Overview of Sorangicin A in Tuberculosis Research
Sorangicin A is a potent inhibitor of bacterial RNA polymerase (RNAP), a well-validated target for antibacterial drugs.[2] Its primary application in TB drug discovery stems from its unique dual mechanism of action against both drug-susceptible and rifampicin-resistant Mycobacterium tuberculosis (Mtb) strains. Furthermore, Sorangicin A exhibits a favorable pharmacokinetic profile compared to the frontline TB drug, rifampin, making it an attractive candidate for further development.[2][3][4][5]
Key Attributes of Sorangicin A:
Novel Mechanism against Resistant Strains: While Sorangicin A inhibits wild-type Mtb RNAP in a manner similar to rifampin by blocking the elongation of short RNA transcripts, it employs a distinct mechanism against rifampin-resistant RNAP mutants.[3][4][5] In the common S456L mutant, Sorangicin A acts at an earlier stage, preventing the formation of the open promoter complex, thereby blocking the template-strand DNA from reaching the enzyme's active site.[3][4][5]
Potent In Vitro Activity: Sorangicin A demonstrates potent inhibitory activity against Mtb RNAP at nanomolar concentrations.
Reduced Drug-Drug Interaction Potential: Laboratory studies have shown that Sorangicin A has a milder effect on the induction of cytochrome P450 enzymes, such as CYP3A4, compared to rifampin.[1] This suggests a lower risk of drug-drug interactions, a significant advantage for TB patients who often require co-medications for other conditions like HIV.[1][2]
Activity against Intracellular Bacteria: Sorangicin A has been shown to be effective at inhibiting the growth of intracellular bacteria, a crucial characteristic for an anti-TB drug as Mtb resides within host macrophages.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for Sorangicin A, providing a basis for comparison with existing anti-TB agents.
Table 1: In Vitro Inhibition of M. tuberculosis RNA Polymerase (RNAP)
Compound
RNAP Genotype
IC50
Sorangicin A
Wild-Type
Low Nanomolar
Sorangicin A
Rifampin-Resistant (S456L)
Low Micromolar
Rifampicin
Wild-Type
Low Nanomolar
Rifampicin
Rifampin-Resistant (S456L)
High Micromolar
Source: Data compiled from publicly available research.[7]
Table 2: In Vitro CYP3A4 Induction Profile
Compound
EC50 (µM)
Maximum Induction (% of Rifampicin)
Sorangicin A
~3.9
~41%
Rifampicin
~1.0
100%
Source: Data from a luciferase reporter-gene assay in DPX-2 cells.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of Sorangicin A and its analogs.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the broth microdilution method.
Materials:
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
96-well microtiter plates
Sorangicin A stock solution (in DMSO)
M. tuberculosis culture (e.g., H37Rv for drug-sensitive, or a rifampicin-resistant clinical isolate)
Spectrophotometer
Procedure:
Inoculum Preparation:
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
Adjust the bacterial suspension to a McFarland standard of 0.5.
Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.
Drug Dilution:
Prepare serial twofold dilutions of Sorangicin A in 7H9 broth in the 96-well plate. The final concentration range should typically span from 0.008 to 128 µg/mL.
Include a drug-free control (vehicle only) and a no-inoculum control.
Inoculation:
Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions and the drug-free control.
Add 100 µL of sterile broth to the no-inoculum control wells.
Incubation:
Seal the plates and incubate at 37°C for 7-14 days.
Reading Results:
The MIC is defined as the lowest concentration of Sorangicin A that completely inhibits visible growth of M. tuberculosis.
In Vitro RNA Polymerase (RNAP) Inhibition Assay
This protocol describes a transcription inhibition assay.
Materials:
Purified M. tuberculosis RNAP (wild-type and/or mutant)
DNA template containing a suitable promoter (e.g., rrnAP3)
Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
Sorangicin A stock solution (in DMSO)
Stop solution (e.g., 8 M urea, 50 mM EDTA)
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
Reaction Setup:
In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNAP.
Add varying concentrations of Sorangicin A or vehicle control (DMSO).
Pre-incubate the mixture at 37°C for 10 minutes.
Transcription Initiation:
Initiate the transcription reaction by adding the rNTP mix (containing [α-³²P]UTP).
Incubate at 37°C for 15 minutes.
Reaction Termination:
Stop the reaction by adding the stop solution.
Analysis:
Denature the samples by heating at 95°C for 5 minutes.
Separate the RNA transcripts by denaturing PAGE.
Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.
Quantify the band intensities to determine the extent of inhibition at each Sorangicin A concentration and calculate the IC50 value.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol outlines a chronic infection model in mice.
Materials:
BALB/c or C57BL/6 mice
Aerosol infection chamber
M. tuberculosis H37Rv culture
Sorangicin A formulation for oral or parenteral administration
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.
Treatment:
Four to six weeks post-infection, begin treatment with Sorangicin A at a predetermined dose and schedule (e.g., daily oral gavage).
Include a vehicle control group and a positive control group (e.g., treated with rifampin/isoniazid).
Assessment of Bacterial Load:
At various time points during and after treatment (e.g., 2, 4, and 6 weeks), euthanize a subset of mice from each group.
Aseptically remove the lungs and spleen.
Homogenize the organs in sterile saline.
Plate serial dilutions of the homogenates on 7H11 agar plates.
Incubate the plates at 37°C for 3-4 weeks and count the CFU to determine the bacterial load in each organ.
Data Analysis:
Compare the CFU counts between the Sorangicin A-treated group, the vehicle control group, and the positive control group to evaluate the in vivo efficacy.
Visualizations
The following diagrams illustrate key concepts and workflows related to Sorangicin A research in tuberculosis.
Application Notes and Protocols: Investigating the Efficacy of Sorangicin A against Rifampicin-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), particularly strains resistant to the first-line antibiotic rifampici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), particularly strains resistant to the first-line antibiotic rifampicin (B610482), poses a significant threat to global health. Rifampicin resistance in M. tuberculosis is primarily associated with mutations in the β-subunit of the DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent activity against both rifampicin-susceptible and a subset of rifampicin-resistant M. tuberculosis strains.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of Sorangicin A on rifampicin-resistant M. tuberculosis.
Sorangicin A and rifampicin share an overlapping binding site within the RNAP β-subunit.[1][3] In wild-type M. tuberculosis, both antibiotics function by sterically blocking the path of the elongating RNA transcript.[1][4][5] However, in the presence of common rifampicin-resistance mutations, such as the S456L substitution in the rpoB gene, Sorangicin A employs a distinct mechanism of action.[2][4][6] It inhibits transcription at an earlier stage by preventing the unwinding of the promoter DNA and blocking the template DNA strand from accessing the RNAP active site.[4][5][6] This dual mechanism of action makes Sorangicin A a compelling candidate for further investigation and development. Furthermore, Sorangicin A exhibits a more favorable pharmacokinetic profile than rifampicin, with a reduced potential for drug-drug interactions.[2][4]
Data Presentation
The following tables summarize the in vitro inhibitory activity of Sorangicin A and Rifampicin against wild-type and rifampicin-resistant M. tuberculosis RNA polymerase.
Table 1: In Vitro Inhibition of M. tuberculosis RNA Polymerase (RNAP)
Application Notes and Protocols for the Use of Sorangicin A in Structural Biology Studies of RNA Polymerase
Audience: Researchers, scientists, and drug development professionals. Introduction: Sorangicin A is a potent macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum.[1] It is a highly specifi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sorangicin A is a potent macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum.[1] It is a highly specific inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] Unlike the well-known RNAP inhibitor rifampicin, Sorangicin A belongs to a different chemical class.[1] Despite this, structural and functional studies have revealed that Sorangicin A binds to the same pocket on the β subunit of RNAP as rifampicin.[1][3] Its unique properties, including its conformational flexibility and activity against some rifampicin-resistant RNAP mutants, make it a valuable tool for structural biology studies and a promising candidate for antibiotic development.[1][4]
These application notes provide an overview of the use of Sorangicin A in structural and functional studies of bacterial RNA polymerase, along with detailed protocols for key experiments.
Mechanism of Action of Sorangicin A
Sorangicin A inhibits bacterial transcription by physically blocking the path of the elongating RNA transcript.[1][3] Structural studies have shown that Sorangicin A binds deep within the DNA/RNA channel of RNAP, in the same pocket occupied by rifampicin.[1][3] This binding prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, leading to the production of abortive short transcripts and halting productive transcription.[1][3]
Interestingly, the mechanism of inhibition can differ between wild-type and certain rifampicin-resistant mutant RNAPs. In some rifampicin-resistant RNAP variants, Sorangicin A acts at an earlier stage, preventing the unwinding of promoter DNA, a critical step in transcription initiation.[5] This dual mechanism highlights the potential of Sorangicin A to overcome certain forms of antibiotic resistance.
Signaling Pathway Diagram
Caption: Mechanism of Sorangicin A inhibition of RNA polymerase.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Sorangicin A with bacterial RNA polymerase.
Table 1: Inhibition Constants (IC50) of Sorangicin A against Bacterial RNA Polymerase
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
TBE buffer (Tris-borate-EDTA)
Phosphorimager screen and scanner
Procedure:
Prepare Reactions: In separate microcentrifuge tubes, prepare the transcription reactions by combining the following components on ice:
Transcription buffer
DNA template (e.g., 50 nM final concentration)
RNAP holoenzyme (e.g., 25 nM final concentration)
Varying concentrations of Sorangicin A (or Rifampicin/DMSO control)
Incubation: Incubate the reactions at 37°C for 10 minutes to allow for inhibitor binding and open complex formation.
Initiate Transcription: Start the transcription reaction by adding a mixture of NTPs, including [α-³²P]UTP, to each tube. The final concentrations should be sufficient for transcription (e.g., 200 µM ATP, GTP, CTP, and 20 µM UTP plus labeled UTP).
Reaction Time: Allow the reactions to proceed at 37°C for a defined period (e.g., 10-20 minutes).
Stop Reaction: Terminate the reactions by adding an equal volume of stop solution.
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in TBE buffer until the desired separation of transcripts is achieved.
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the full-length transcript bands.
Data Analysis: Plot the percentage of inhibition against the logarithm of the Sorangicin A concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro transcription inhibition assay.
Protocol 2: X-ray Crystallography of RNAP-Sorangicin A Complex
This protocol outlines the general steps for obtaining a crystal structure of RNA polymerase in complex with Sorangicin A.
Materials:
Highly purified and concentrated bacterial RNA polymerase (core enzyme)
Sorangicin A
Crystallization buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4.0 M ammonium (B1175870) formate)
Complex Formation: Incubate the purified RNAP core enzyme with an excess of Sorangicin A to ensure complete binding. This can be done at room temperature for a short period.
Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. The vapor diffusion method (sitting or hanging drop) is commonly used.
Mix a small volume of the RNAP-Sorangicin A complex with an equal volume of the reservoir solution on the crystallization plate.
Seal the plate and incubate at a constant temperature (e.g., 20°C).
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.
Crystal Soaking (if necessary): If co-crystallization is unsuccessful, native RNAP crystals can be soaked in a solution containing Sorangicin A to form the complex within the crystal.
Cryo-protection: Before X-ray data collection, transfer the crystals to a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.
Data Collection: Mount the cryo-cooled crystal on a goniometer in the X-ray beamline and collect diffraction data.
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known RNAP structure as a search model. Build the Sorangicin A molecule into the electron density map and refine the structure.
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of RNAP-Sorangicin A Complex
This protocol provides a general workflow for determining the structure of the RNAP-Sorangicin A complex using single-particle cryo-EM.
Materials:
Highly purified and stable RNAP-Sorangicin A complex
Cryo-EM grids (e.g., copper grids with a holey carbon film)
Sample Preparation: Prepare the RNAP-Sorangicin A complex at a suitable concentration for cryo-EM (typically in the low mg/mL range).
Grid Preparation:
Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.
Apply a small volume (e.g., 3-4 µL) of the sample to the grid.
Blot away excess liquid to create a thin film of the sample across the grid holes.
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
Data Collection:
Load the vitrified grid into the TEM.
Screen the grid to identify areas with good ice thickness and particle distribution.
Set up automated data collection to acquire a large dataset of high-resolution images (micrographs).
Image Processing:
Perform motion correction to correct for beam-induced sample movement.
Estimate the contrast transfer function (CTF) of the microscope.
Pick individual particles from the micrographs.
Perform 2D classification to remove junk particles and group similar views.
Generate an initial 3D model (ab initio or from a reference).
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the RNAP-Sorangicin A complex.
Model Building and Refinement: Dock a known RNAP structure into the cryo-EM map and build the Sorangicin A molecule. Refine the atomic model against the cryo-EM map.
Logical Relationship Diagram
Caption: Relationship between Sorangicin A studies and applications.
Sorangicin A: A Powerful Chemical Probe for Elucidating Bacterial Transcription
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Sorangicin A, a polyketide macrolide isolated from the myxobacterium Sorangium cellulosum, is a potent and spec...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorangicin A, a polyketide macrolide isolated from the myxobacterium Sorangium cellulosum, is a potent and specific inhibitor of bacterial RNA polymerase (RNAP). Its unique mechanism of action and efficacy against rifampicin-resistant strains make it an invaluable chemical probe for studying the intricacies of bacterial transcription and a promising scaffold for the development of novel antibiotics. Unlike rifampicin (B610482), which faces growing resistance, Sorangicin A offers a distinct inhibitory profile, providing researchers with a critical tool to investigate alternative mechanisms of RNAP inhibition and to screen for new antibacterial agents.
This document provides detailed application notes and experimental protocols for the use of Sorangicin A as a chemical probe in bacterial transcription research.
Mechanism of Action
Sorangicin A binds to the β-subunit of bacterial RNA polymerase, in the same pocket as rifampicin.[1][2] Despite sharing a binding site, its inhibitory mechanism can differ, particularly in rifampicin-resistant bacteria.
In Wild-Type Bacteria: Sorangicin A, much like rifampicin, acts as a steric block to the elongating RNA transcript. It allows the formation of a dinucleotide but prevents the translocation of the RNA-DNA hybrid beyond a length of 2-3 nucleotides, thus halting transcription initiation.[2][3]
In Rifampicin-Resistant Bacteria: In many rifampicin-resistant strains, particularly those with mutations in the RNAP β-subunit (e.g., S456L in M. tuberculosis), Sorangicin A employs a different mechanism. Instead of blocking the elongating RNA, it prevents the promoter DNA from fully unwinding and reaching the RNAP active site.[1] This "template-strand blocking" mechanism provides a valuable avenue for combating rifampicin resistance.
Quantitative Data
The inhibitory activity of Sorangicin A against bacterial RNA polymerase has been quantified through various assays. The half-maximal inhibitory concentration (IC50) for RNAP activity and the minimum inhibitory concentration (MIC) for bacterial growth are key parameters.
Denaturing polyacrylamide gel (e.g., 8 M urea, 6-8% acrylamide)
TBE buffer
Phosphorimager or autoradiography film
2. Procedure:
Prepare Sorangicin A Dilutions: Prepare a serial dilution of Sorangicin A in DMSO. Further dilute these into the transcription buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all reactions (typically ≤5%).
Assemble the Transcription Reaction: In a microcentrifuge tube on ice, combine the following in order:
Nuclease-free water to final volume
Transcription buffer (to 1x)
DTT (to 10 mM)
DNA template (e.g., 50 nM)
Sorangicin A dilution or DMSO control
RNAP (e.g., 50 nM)
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow Sorangicin A to bind to the RNAP.
Initiate Transcription: Add the NTP mix containing the labeled nucleotide to the reaction. A typical final concentration would be 100 µM for each of ATP, GTP, CTP, and 10 µM UTP, supplemented with [α-³²P]UTP.
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
Stop the Reaction: Terminate the reaction by adding an equal volume of RNA loading buffer.
Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading on the gel.
Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager. Quantify the band corresponding to the full-length transcript.
3. Data Analysis:
Calculate the percentage of transcription inhibition for each Sorangicin A concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the Sorangicin A concentration.
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Bacterial Growth Inhibition Assay for MIC Determination
This protocol follows standard microdilution methods.
1. Materials:
Bacterial strain of interest (wild-type or resistant)
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
Sorangicin A stock solution in DMSO
Sterile 96-well microtiter plates
Spectrophotometer or plate reader capable of measuring OD600
2. Procedure:
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh medium.
Prepare Sorangicin A Dilutions: In the 96-well plate, prepare a two-fold serial dilution of Sorangicin A in the growth medium. Include a positive control (bacteria with no Sorangicin A) and a negative control (medium only).
Inoculation: Add the standardized bacterial inoculum to each well containing the Sorangicin A dilutions and the positive control well.
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of Sorangicin A that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Protocol 3: Assessing Sorangicin A Activity Against Rifampicin-Resistant Strains
This protocol is designed to investigate the efficacy of Sorangicin A against bacteria with known resistance to rifampicin.
1. Materials:
A panel of bacterial strains with characterized rifampicin resistance mutations (e.g., mutations in the rpoB gene) and their isogenic wild-type parent strain.
Materials for the Bacterial Growth Inhibition Assay (Protocol 2).
Rifampicin stock solution for comparison.
2. Procedure:
Perform the Bacterial Growth Inhibition Assay (Protocol 2) for Sorangicin A and rifampicin in parallel for each of the wild-type and rifampicin-resistant strains.
Determine the MIC of both Sorangicin A and rifampicin for all tested strains.
3. Data Analysis:
Compare the MIC values of Sorangicin A for the wild-type and rifampicin-resistant strains. A minimal increase in MIC for the resistant strains indicates that Sorangicin A is effective against these variants.
Compare the fold-change in MIC for Sorangicin A to the fold-change in MIC for rifampicin between the wild-type and resistant strains. This will highlight the differential activity of Sorangicin A.
Conclusion
Sorangicin A is a versatile and potent chemical probe for the study of bacterial transcription. Its distinct mechanism of action, particularly against rifampicin-resistant RNAP, provides a unique opportunity to explore novel aspects of transcription initiation and to develop new strategies to combat antibiotic resistance. The protocols outlined in this document provide a framework for researchers to effectively utilize Sorangicin A in their investigations.
Total Synthesis Strategy for (+)-Sorangicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Sorangicin A is a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum. It exhibits broad-spectrum activity aga...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Sorangicin A is a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial RNA polymerase, a validated target for antibacterial drugs. The complex molecular architecture of (+)-Sorangicin A, featuring a 31-membered macrolactone, a unique dioxabicyclo[3.2.1]octane core, and a sensitive (Z,Z,E)-trienoate system, has made it a challenging target for total synthesis. This document outlines a successful total synthesis strategy, providing detailed protocols for key transformations and quantitative data to guide researchers in the synthesis of (+)-Sorangicin A and its analogs for further drug development.
The presented strategy, pioneered by the research group of Smith, employs a convergent approach, involving the synthesis of three key fragments: a dioxabicyclo[3.2.1]octane core, a tetrahydropyran (B127337) (THP) unit, and a dihydropyran (DHP) moiety. These fragments are subsequently coupled through highly stereoselective reactions to construct the carbon skeleton, followed by macrolactonization and final deprotection steps to yield the natural product.
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis of (+)-Sorangicin A reveals a convergent strategy centered on the disconnection of the macrocycle at the ester linkage, the two trisubstituted double bonds, and the trienoate moiety. This approach breaks down the complex target into three manageable, advanced fragments. The key bond formations in the forward synthesis involve two Julia-Kociénski olefinations to connect the fragments and a Stille coupling to install the sensitive trienoate side chain, followed by a Mukaiyama macrolactonization to close the macrocycle.
Caption: Retrosynthetic analysis of (+)-Sorangicin A.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (+)-Sorangicin A.
Step
Reaction Type
Starting Materials
Product
Yield (%)
Fragment Coupling
C29-C30 Bond Formation
Julia-Kociénski Olefination
Dioxabicyclo[3.2.1]octane aldehyde & THP sulfone
Coupled C17-C38 fragment
54
C15-C16 Bond Formation
Julia-Kociénski Olefination
C17-C38 aldehyde & DHP sulfone
Fully assembled carbon skeleton (pre-trienoate)
39
Trienoate Installation & Final Steps
(Z,Z,E)-Trienoate Installation
Stille Coupling
Vinyl iodide & Dienylstannane
Seco-acid precursor
88
Macrolactonization
Mukaiyama Macrolactonization
Seco-acid
Protected (+)-Sorangicin A
85
Global Deprotection
Acid-mediated hydrolysis
Protected (+)-Sorangicin A
(+)-Sorangicin A
70 (2 steps)
Experimental Protocols
Julia-Kociénski Olefination for C29-C30 Bond Formation
This protocol describes the coupling of the dioxabicyclo[3.2.1]octane aldehyde with the tetrahydropyran sulfone.
Materials:
Tetrahydropyran sulfone fragment
Dioxabicyclo[3.2.1]octane aldehyde fragment
Potassium bis(trimethylsilyl)amide (KHMDS)
1,2-Dimethoxyethane (DME), anhydrous
Argon or Nitrogen atmosphere
Procedure:
A solution of the tetrahydropyran sulfone (1.0 equiv) in anhydrous DME is cooled to -78 °C under an inert atmosphere.
A solution of KHMDS (1.1 equiv) in DME is added dropwise to the sulfone solution. The mixture is stirred at -78 °C for 1 hour.
A solution of the dioxabicyclo[3.2.1]octane aldehyde (1.2 equiv) in anhydrous DME is then added dropwise.
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
To a solution of the vinyl iodide (1.0 equiv) and the (Z,Z)-dienylstannane (1.5 equiv) in anhydrous DMF under an inert atmosphere are added CuI (2.0 equiv), TFP (0.4 equiv), and Pd₂(dba)₃ (0.1 equiv).
The reaction mixture is stirred at room temperature for 12 hours.
The reaction is diluted with ethyl acetate and filtered through a pad of Celite.
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to yield the trienoate-containing compound.
Mukaiyama Macrolactonization
This protocol describes the final ring-closing step to form the 31-membered macrolactone.
A solution of the seco-acid (1.0 equiv) in anhydrous DCM is added dropwise over a period of 6 hours to a refluxing solution of 2-chloro-1-methylpyridinium iodide (3.0 equiv) and triethylamine (5.0 equiv) in anhydrous DCM under high dilution conditions.
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
The mixture is cooled to room temperature and concentrated under reduced pressure.
The residue is purified by flash column chromatography on silica gel to afford the protected (+)-Sorangicin A.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram, illustrating the convergent assembly of the three key fragments and the subsequent finalization of the synthesis.
Caption: Overall workflow of the total synthesis.
Conclusion
The total synthesis of (+)-Sorangicin A has been successfully achieved through a highly convergent and stereocontrolled strategy. The key features of this synthesis include the efficient construction of three complex fragments and their successful union via Julia-Kociénski olefinations. The sensitive (Z,Z,E)-trienoate moiety was installed in a late-stage Stille coupling, and the macrocycle was closed using a Mukaiyama macrolactonization. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to synthesize (+)-Sorangicin A and its derivatives for biological evaluation and the development of new antibacterial agents. This synthetic route offers the flexibility to generate analogs with modifications in different parts of the molecule, which will be crucial for structure-activity relationship studies and the optimization of its antibiotic properties.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Sorangicin A In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorangicin A, focusing on challenges rela...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorangicin A, focusing on challenges related to its instability in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy of Sorangicin A in our mouse model, despite potent in vitro activity. What could be the underlying issue?
A1: A primary reason for the discrepancy between in vitro potency and in vivo efficacy of Sorangicin A in mouse models is its metabolic instability and degradation in mouse plasma.[1] Pharmacokinetic studies in CD-1 mice have shown that Sorangicin A has a short half-life of approximately 0.87 hours and is cleared rapidly from the system.[1] This rapid clearance can prevent the compound from reaching and maintaining therapeutic concentrations at the site of action. It is crucial to assess the pharmacokinetic profile of Sorangicin A in your specific mouse strain to confirm if instability is the limiting factor.
Q2: What are the key pharmacokinetic parameters of Sorangicin A in mice?
A2: Pharmacokinetic studies in male CD-1 mice following a 5 mg/kg intravenous administration have revealed the following parameters, indicating rapid clearance and low systemic exposure.[1]
Parameter
Value
Unit
Description
t1/2z
0.87
h
Half-life during the terminal phase
CL
14,287.3
mL/h/kg
Total clearance
AUC(0-tz)
340.9
ng/mL·h
Area under the concentration-time curve
Vz
18,045.8
mL/kg
Volume of distribution during the terminal phase
c0
277.1
ng/mL
Maximum blood concentration at time zero
cz
4.9
ng/mL
Last measured blood concentration
Q3: Are there alternative in vivo models where Sorangicin A has shown better efficacy?
A3: Yes, historical data suggests that Sorangicin A was successful in experimental infection models in rats, in contrast to mouse models where it failed to show a protective effect.[1] This species-dependent difference in efficacy is likely due to variations in plasma stability and metabolic pathways between the two species.[1] Additionally, Sorangicin A has demonstrated significant efficacy in zebrafish embryo models of Staphylococcus aureus infection when administered via yolk microinjection.[1]
Troubleshooting Guide
Issue: Sub-optimal therapeutic outcomes in mouse studies.
This guide provides a systematic approach to troubleshooting experiments involving Sorangicin A in mouse models, focusing on overcoming its inherent instability.
Step 1: Confirm Plasma Instability in Your Experimental Setup
Before exploring complex solutions, it is essential to confirm that plasma instability is the root cause of the observed lack of efficacy.
Experimental Protocol: In Vitro Plasma Stability Assay
Materials: Sorangicin A stock solution, fresh mouse plasma (from the same strain used in your efficacy studies), control plasma (e.g., rat plasma), phosphate-buffered saline (PBS), quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.
Procedure:
Pre-warm plasma and PBS to 37°C.
Spike Sorangicin A into separate tubes containing mouse plasma and PBS (as a control for chemical degradation) to a final concentration relevant to your in vivo studies.
Incubate the tubes at 37°C.
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from each tube.
Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.
Vortex and centrifuge to precipitate proteins.
Analyze the supernatant for the concentration of Sorangicin A using a validated LC-MS/MS method.
Data Analysis:
Plot the percentage of Sorangicin A remaining versus time.
Calculate the in vitro half-life (t1/2) in mouse plasma. A short half-life (e.g., under an hour) confirms instability.
Workflow for Plasma Stability Assessment
Caption: Workflow for assessing Sorangicin A stability in mouse plasma.
Step 2: Explore Formulation Strategies to Enhance Stability
Nanosuspensions: Developing a nanosuspension can enhance dissolution rates and potentially alter the pharmacokinetic profile.[2] This involves wet media milling to reduce particle size and can improve systemic exposure.[2]
Liposomal Encapsulation: Encapsulating Sorangicin A in liposomes can protect it from enzymatic degradation in the plasma, prolonging its circulation time and potentially improving its therapeutic index.
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to Sorangicin A could increase its hydrodynamic size, reducing renal clearance and shielding it from metabolic enzymes.
Logical Flow for Formulation Strategy Selection
Caption: Decision logic for selecting a suitable formulation strategy.
Step 3: Consider Structural Modification or Analog Development
If formulation strategies are not feasible or prove ineffective, a more resource-intensive approach is to synthesize derivatives of Sorangicin A with improved plasma stability.
Rationale: The goal is to modify the parts of the Sorangicin A molecule that are susceptible to enzymatic degradation (e.g., ester bonds) without compromising its binding to the bacterial RNA polymerase.[3]
Approach: This involves medicinal chemistry efforts to design and synthesize new analogs. For instance, replacing labile ester groups with more stable amide or ether linkages has been shown to improve the plasma stability of other compounds.[3] These new analogs would then require full re-evaluation of their in vitro potency and in vivo pharmacokinetics.
Signaling Pathway of Sorangicin A Action and Potential for Modification
Caption: Sorangicin A inhibits bacterial RNAP; analogs aim for the same target with better stability.
Technical Support Center: Optimizing Sorangicin A Dosage for In Vivo Zebrafish Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sorangicin A in zebrafish models. Find troubleshooting advice, frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sorangicin A in zebrafish models. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Sorangicin A and what is its mechanism of action?
A1: Sorangicin A is a potent macrolide antibiotic derived from the myxobacterium Sorangium cellulosum.[1][2] It functions by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for gene expression in bacteria.[3][4][5][6] Specifically, it binds to the β-subunit of RNAP in the same pocket as rifampicin, thereby blocking the elongation of RNA chains.[1][7][8] This action effectively halts protein synthesis, leading to bacterial growth inhibition.[4] Interestingly, Sorangicin A has shown efficacy against some rifampicin-resistant strains of bacteria by employing a different inhibitory mechanism.[7][9][10]
Q2: Why use a zebrafish model for studying Sorangicin A efficacy?
A2: Zebrafish embryos are an increasingly popular in vivo model for early-stage drug discovery due to their rapid development, optical transparency, and genetic tractability.[11][12] They are particularly useful for evaluating the in vivo efficacy of novel antimicrobial candidates.[1][13] For Sorangicin A, which has shown rapid degradation in mouse plasma, the zebrafish model provides a valuable alternative for assessing its in vivo activity.[1][11][14]
Q3: What are the common methods for administering Sorangicin A to zebrafish embryos?
A3: The primary methods for administering compounds to zebrafish embryos are water immersion (bath), microinjection into the yolk sac, and microinjection into the caudal vein.[1][15][16][17] The choice of administration route can significantly impact the efficacy of the drug and should be selected based on the physicochemical properties of the compound and the experimental goals.[1][11][17] Yolk microinjection has been shown to be a particularly effective route for Sorangicin A in treating Staphylococcus aureus infection in zebrafish embryos.[1][14]
Q4: How do I determine the appropriate dosage of Sorangicin A for my zebrafish experiments?
A4: Determining the optimal dosage involves two key steps: assessing toxicity to establish the Maximum Tolerated Concentration (MTC) and then evaluating efficacy at non-toxic concentrations. The MTC is the highest concentration of a compound that does not produce overt signs of toxicity.[18][19] Once the MTC is established, a range of concentrations below the MTC should be tested for their therapeutic effect in your specific disease model.
Q5: What are the potential signs of Sorangicin A toxicity in zebrafish embryos?
A5: General signs of toxicity in zebrafish embryos can include mortality, developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), delayed hatching, and reduced heart rate.[20] It is crucial to have an untreated control group to distinguish compound-specific toxicity from natural developmental variations.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
High mortality in control and treated groups
- Poor water quality. - Improper handling of embryos. - Needle injury during microinjection.
- Ensure the use of clean, standardized embryo medium (e.g., 0.3x Danieau's solution). - Practice gentle handling of embryos. - Refine microinjection technique to minimize tissue damage.
No therapeutic effect of Sorangicin A observed
- Ineffective administration route. - Suboptimal dosage. - Degradation of the compound.
- Consider alternative administration routes. For Sorangicin A, yolk microinjection has proven effective.[1] - Perform a dose-response study to identify the effective concentration range below the MTC. - Prepare fresh stock solutions of Sorangicin A for each experiment.
Precipitation of Sorangicin A in the dosing solution
- Poor solubility of the compound in the vehicle.
- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with zebrafish embryos (typically ≤ 1%).[16] - Gently warm the solution or use sonication to aid dissolution.
Inconsistent results between experiments
- Variability in embryo developmental stage. - Inconsistent injection volumes. - Fluctuation in incubation temperature.
- Use tightly synchronized embryos for all experiments. - Calibrate your microinjection needle to deliver a consistent volume. - Maintain a constant incubation temperature (e.g., 28°C).[1]
Observed toxicity at previously determined "safe" concentrations
- Synergistic toxic effects with other experimental factors. - Variation in compound batch potency.
- Re-evaluate the MTC under the specific experimental conditions of your efficacy study. - If using a new batch of Sorangicin A, it is advisable to re-confirm the MTC.
Quantitative Data Summary
Table 1: Maximum Tolerated Concentration (MTC) of Sorangicin A in Zebrafish Embryos
Administration Route
Concentration
Observation Period (hpf)
Result
Water Immersion
Up to 128 µg/mL
120
No signs of toxicity observed.
Yolk Microinjection
20 mg/kg
120
No signs of toxicity observed.
Caudal Vein Microinjection
20 mg/kg
120
No signs of toxicity observed.
Data extracted from a study on S. aureus-infected zebrafish embryos.[1]
Table 2: In Vivo Efficacy of Sorangicin A against S. aureus in Zebrafish Embryos
Administration Route
Dosage
Treatment Time (hpi)
Outcome
Yolk Microinjection
20 mg/kg
2
Significantly increased survival rate and led to complete eradication of bacteria.[1]
Caudal Vein Microinjection
20 mg/kg
2
Significantly extended lifespan of infected embryos.[1]
Water Immersion
128 µg/mL
2
No significant improvement in survival.
hpi: hours post-infection. Data from a study using a lethal S. aureus infection model.[1]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Concentration (MTC) of Sorangicin A
1. Embryo Preparation:
Collect freshly fertilized zebrafish embryos.
Raise embryos in standard embryo medium (e.g., 0.3x Danieau's solution) at 28.5°C.
At 24-30 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.[1]
2. Preparation of Sorangicin A Solutions:
Prepare a stock solution of Sorangicin A in a suitable solvent (e.g., DMSO).
Create a serial dilution of Sorangicin A in the embryo medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[16]
3. Administration:
For Water Immersion:
Place individual dechorionated embryos into wells of a 96-well plate.[1]
Remove the existing medium and add 150-200 µL of the Sorangicin A solution or vehicle control to each well.[1]
Load a microinjection needle with the desired concentration of Sorangicin A.
Inject a precise volume (e.g., 1-4 nL) into the yolk sac or caudal vein.
Transfer injected embryos to fresh embryo medium for recovery.
4. Observation and Data Collection:
Incubate embryos at 28.5°C.
Observe embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf) under a stereomicroscope.
Record mortality, morphological defects (e.g., edema, deformities), heart rate, and hatching rate.
The MTC is the highest concentration at which no significant adverse effects are observed compared to the vehicle control group.[18][19]
Protocol 2: In Vivo Efficacy Study of Sorangicin A in a Zebrafish Infection Model
1. Infection of Zebrafish Embryos:
At 30 hpf, anesthetize zebrafish embryos.
Microinject a defined dose of pathogenic bacteria (e.g., 50 CFU of S. aureus) into the yolk sac.[1]
Include a control group injected with sterile PBS.[1]
2. Sorangicin A Treatment:
At 2 hours post-infection (hpi), administer Sorangicin A at a pre-determined non-toxic concentration (below the MTC) via the chosen route (e.g., yolk microinjection).[1]
Include an infected, untreated control group.
3. Assessment of Efficacy:
Survival Analysis: Monitor embryo survival daily for up to 120 hpf.[1]
Bacterial Burden Quantification:
If using fluorescently labeled bacteria, visualize and quantify the bacterial load at specific time points (e.g., 24 hpt) using fluorescence microscopy.[1]
Alternatively, at desired time points, euthanize a subset of embryos, homogenize them, and perform serial dilutions for colony-forming unit (CFU) plating to determine the bacterial count per embryo.[1]
Visualizations
Caption: Experimental workflow for optimizing Sorangicin A dosage in zebrafish.
Caption: Sorangicin A inhibits bacterial transcription by targeting RNA polymerase.
Technical Support Center: Navigating the Total Synthesis of Sorangicin A and its Analogues
Welcome to the technical support center for the total synthesis of Sorangicin A and its analogues. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the total synthesis of Sorangicin A and its analogues. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex and potent antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Sorangicin A?
The total synthesis of Sorangicin A presents a formidable challenge due to its complex architecture.[1][2] Key difficulties include:
Construction of the 31-membered macrocycle: This large ring is entropically disfavored to form and requires carefully optimized macrolactonization conditions.[3][4]
Stereochemical control: The molecule contains 15 stereogenic centers, demanding highly stereoselective reactions to establish the correct relative and absolute configurations.[1]
Synthesis of the sensitive (Z,Z,E)-trienoate side chain: This conjugated system is prone to isomerization under various reaction conditions, particularly acidic or basic environments.[1][3][4]
Fragment assembly: The convergent synthesis approach requires efficient and high-yielding coupling of several complex fragments.[2][4]
Construction of the unique dioxabicyclo[3.2.1]octane core: This signature structural motif requires specialized synthetic strategies to construct efficiently.[1][3][5]
Q2: Which macrolactonization methods have proven most effective for the final ring closure?
Several macrolactonization strategies have been explored. The Mukaiyama and Yamaguchi methods are among the most successful.
Mukaiyama Macrolactonization: This method has been successfully employed in the final stages of the synthesis.[3][4]
Yamaguchi Macrolactonization: This is another powerful technique for the formation of large lactones and has been a key step in several synthetic approaches.[6][7][8][9]
Below is a comparison of reported yields for different macrolactonization strategies.
Q3: How can I avoid isomerization of the (Z,Z,E)-trienoate side chain during deprotection steps?
The (Z,Z,E)-trienoate moiety is highly sensitive, and its isomerization is a significant challenge, especially during the removal of acid-labile protecting groups.[1][4]
Troubleshooting Steps:
Choice of Protecting Groups: Employ protecting groups that can be removed under mild conditions. For instance, the use of a t-butyl ester for the carboxylic acid and a MOM ether for a key hydroxyl group was a strategic choice in one successful synthesis.[1]
Stepwise Deprotection: A stepwise deprotection protocol can be crucial. For example, using the less reactive TBSOTf to cleave the t-butyl ester, followed by a mineral acid for the MOM group, was successful in preventing isomerization.[5]
Careful Selection of Reagents: Avoid harsh acidic or basic conditions. Lewis acids should be chosen carefully to minimize side reactions.[3][4] The use of excess Ph₂PO₂NBu₄ in a Stille coupling to form the triene was noted to prevent isomerization.[5]
Troubleshooting Guides
Problem 1: Low yields in the Julia-Kociénski olefination for fragment coupling.
The Julia-Kociénski olefination is a key reaction for coupling advanced fragments in the synthesis of Sorangicin A, but it often requires extensive optimization.[1][4][5]
Possible Causes and Solutions:
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and highly substrate-dependent.
Solution: Screen a variety of conditions. In one instance, t-BuLi in HMPA/DMF was found to be optimal, yielding 39% of the desired product.[5] For a different coupling, KHMDS in DME proved superior, giving an 86% yield of the trans-isomer.[5]
Steric Hindrance: The complex and sterically demanding nature of the fragments can impede the reaction.
Solution: Ensure the reactive centers are as accessible as possible. This may involve altering the protecting group strategy in preceding steps.
Incorrect Epimer: The stereochemistry of the reacting partners can significantly influence the reaction outcome.
Solution: Verify the stereochemistry of your intermediates. In one case, an inversion of a secondary alcohol (from a failed Mitsunobu reaction to a Ley oxidation/Luche reduction sequence) was necessary for a successful subsequent Julia-Kociénski coupling.[5]
Reagent Control: Employing chiral catalysts or auxiliaries can enforce the desired stereochemical outcome. A hetero-Diels-Alder reaction using Danishefsky's diene and a Jacobsen catalyst has been used to construct a dihydropyran fragment.[5]
Substrate Control: Leverage existing stereocenters in the molecule to direct the stereochemistry of new centers. However, this can sometimes be challenging, as seen with the unselective reduction of a tetrahydropyranone intermediate.[1]
Alternative Synthetic Routes: If a particular step proves to be unselective, exploring a different synthetic strategy may be necessary. A second-generation strategy was developed to circumvent the unselective reduction.[1]
Experimental Protocols
Key Experiment: Yamaguchi Macrolactonization
This protocol is a general guideline for performing a Yamaguchi macrolactonization, which is effective for synthesizing large-ring lactones.[6][7]
Dissolve the hydroxycarboxylic acid in a suitable volume of anhydrous toluene under an inert atmosphere (e.g., Argon).
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
Add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and continue stirring for 1 hour.
In a separate flask, prepare a solution of DMAP (4 equivalents) in a large volume of anhydrous toluene. This will be the high-dilution vessel.
Heat the DMAP solution to reflux.
Slowly add the mixed anhydride (B1165640) solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high-dilution conditions.
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
Cool the reaction to room temperature, and quench with a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Technical Support Center: Optimizing Sorangicin A Production from Sorangium cellulosum
Welcome to the technical support center for improving the yield of Sorangicin A from Sorangium cellulosum fermentation. This resource is designed for researchers, scientists, and drug development professionals to trouble...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for improving the yield of Sorangicin A from Sorangium cellulosum fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing production.
Troubleshooting Guides
This section addresses specific problems you may encounter during your fermentation experiments in a question-and-answer format.
Issue 1: Low or No Sorangicin A Production
Q: My Sorangium cellulosum culture is growing, but I'm detecting very low or no Sorangicin A. What are the potential causes and solutions?
A: Low or no production of Sorangicin A despite visible cell growth is a common issue. Sorangium cellulosum is known for its slow growth and sometimes low yields of secondary metabolites. The biosynthesis of natural products like Sorangicin A is often regulated at the transcriptional level, with production sometimes occurring in specific growth phases.
Here are some potential causes and troubleshooting steps:
Suboptimal Fermentation Medium: The composition of your medium is critical. Ensure all components are present in the correct concentrations and that the pH is properly adjusted.
Incorrect Growth Phase for Harvest: Sorangicin A production may be growth-phase dependent. In many myxobacteria, the transcription of biosynthetic gene clusters, which are responsible for producing secondary metabolites, peaks during the exponential growth phase rather than the stationary phase.[1] Try harvesting and analyzing your culture at different time points throughout the growth curve to determine the optimal production window.
Nutrient Limitation or Repression: The balance of carbon and nitrogen sources is crucial. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolite production. Conversely, the depletion of a key nutrient can also halt production.
Issue 2: Poor Cell Growth
Q: My Sorangium cellulosum culture is not growing well, leading to low biomass and consequently low Sorangicin A yield. How can I improve cell growth?
A: Poor growth of Sorangium cellulosum can be attributed to several factors, from inoculum quality to suboptimal culture conditions.
Inoculum Quality: Ensure your seed culture is healthy and in the exponential growth phase before inoculating your production culture.
Suboptimal Culture Conditions: Sorangium cellulosum has specific requirements for optimal growth. Verify and optimize the following parameters:
Temperature: The optimal growth temperature is generally around 30°C.
pH: The ideal pH range is typically between 7.0 and 7.6.[2]
Aeration: Adequate oxygen supply is crucial. Ensure proper agitation and aeration rates in your fermenter.
Media Composition: Double-check the preparation of your growth medium. Ensure all essential nutrients are present.
Frequently Asked Questions (FAQs)
Q1: What is a suitable medium for Sorangicin A production?
A1: Several media have been reported for the cultivation of Sorangium cellulosum. A common production medium is the SF1-P medium, which consists of soy peptone, fructose, MgSO₄·7H₂O, CaCl₂·2H₂O, ferric citrate, and HEPES buffer, with a pH of 7.6.[2] For initial growth, HS agar (B569324) is often used.[2]
Q2: At what temperature and pH should I cultivate Sorangium cellulosum for optimal Sorangicin A production?
A2: The optimal temperature for cultivation is typically 30°C.[2] The pH should be maintained around neutral to slightly alkaline, with a range of 7.0 to 7.6 being suitable for many strains.[2]
Q3: How can I quantify the amount of Sorangicin A in my fermentation broth?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a reliable method for the quantification of Sorangicin A.[3][4] This technique offers high sensitivity and specificity, allowing for accurate measurement even in complex fermentation matrices. Sample preparation, such as solid-phase extraction, may be necessary to remove interfering compounds from the broth before analysis.[3]
Q4: Are there any known precursors I can feed to the culture to increase Sorangicin A yield?
A4: While specific precursors for Sorangicin A are not extensively documented in publicly available literature, the general strategy of precursor-directed biosynthesis has been successful for other polyketides.[5] The backbone of Sorangicin A is a polyketide, suggesting that feeding precursors such as acetate, propionate, or specific amino acids might enhance yield. Small-scale pilot experiments are recommended to identify effective precursors and their optimal feeding times and concentrations.
Q5: What is a fed-batch fermentation strategy, and can it improve Sorangicin A yield?
A5: Fed-batch fermentation is a technique where nutrients are added to the fermenter during cultivation, rather than all at once at the beginning. This strategy can help to control the concentration of key nutrients, avoid substrate inhibition, and extend the production phase, often leading to higher cell densities and product yields.[6][7] A fed-batch strategy could be beneficial for Sorangicin A production by maintaining optimal nutrient levels and prolonging the productive exponential growth phase.
Data Presentation
Table 1: General Fermentation Parameters for Sorangium cellulosum
Parameter
Recommended Range
Notes
Temperature
28-32°C
30°C is often optimal.
pH
7.0-7.6
Stable pH is crucial for consistent growth and production.
Agitation
200-250 rpm (shake flask)
Ensure adequate mixing and aeration.
Aeration
1.0 vvm (fermenter)
Dependent on fermenter geometry and cell density.
Table 2: Example Media Composition for Sorangium cellulosum
Protocol 1: General Fermentation Procedure for Sorangicin A Production
Seed Culture Preparation:
Inoculate a single colony of Sorangium cellulosum from an HS agar plate into a 500 mL flask containing 100 mL of liquid HS medium.
Incubate at 30°C with shaking at 200 rpm for 2-3 days until the culture is in the exponential growth phase.
Production Fermentation:
Inoculate the production medium (e.g., SF1-P medium) with the seed culture. A 10-20% (v/v) inoculum is typically used.
Incubate the production culture at 30°C with appropriate agitation and aeration for 7-10 days.
Monitor cell growth (e.g., by measuring optical density) and Sorangicin A production (by HPLC-MS) at regular intervals to determine the optimal harvest time.
Sorangicin A Extraction and Quantification:
Centrifuge the fermentation broth to separate the supernatant and cell pellet.
Extract Sorangicin A from the supernatant and/or cell pellet using a suitable organic solvent (e.g., ethyl acetate).
Evaporate the solvent and redissolve the crude extract in a suitable solvent for analysis.
Quantify Sorangicin A using a validated HPLC-MS method with a known standard.
Visualizations
Caption: A general experimental workflow for Sorangicin A production.
Caption: A troubleshooting guide for low Sorangicin A yield.
addressing Sorangicin A solubility issues for in vitro assays
Welcome to the technical support center for Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during i...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a particular focus on solubility issues.
Q1: My Sorangicin A precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?
A: This is a common issue known as solvent-shifting precipitation. Sorangicin A is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or medium, the DMSO concentration drops, reducing its solvating power and causing the compound to fall out of solution.
Troubleshooting Steps:
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.[1] Many cell lines can tolerate up to 0.5% DMSO without significant effects.
Pre-warm Medium: Gently warm your culture medium to the experimental temperature (e.g., 37°C) before adding the Sorangicin A stock solution.
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
Increase Final Volume: Adding the compound to a larger volume of medium can sometimes help by reducing the local concentration during the initial mixing.
Sonication: Briefly sonicate the final solution in a water bath sonicator. This can help break up aggregates and re-dissolve small amounts of precipitate. Use with caution as it can generate heat.
Filter Sterilization: If precipitation is observed, you can try to remove it by filtering the solution through a 0.22 µm filter. However, be aware that this will reduce the final concentration of your compound. It is crucial to re-quantify the concentration if possible.
Q2: What is the recommended solvent for preparing Sorangicin A stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Sorangicin A stock solutions for in vitro assays.[1][2][3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar small molecules.[4]
Q3: How should I prepare and store my Sorangicin A stock solution?
A: To prepare a stock solution, dissolve Sorangicin A powder in 100% pure, sterile DMSO to a concentration of 1-10 mM.[1] Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q4: I am not observing the expected antibiotic activity. Could this be a solubility issue?
A: Yes, poor solubility is a likely cause. If Sorangicin A precipitates in your assay, its effective concentration will be much lower than intended, leading to reduced or no activity. Micro-precipitates may not be visible to the naked eye but can still significantly impact the bioavailability of the compound to the target bacteria. Refer to the troubleshooting steps in Q1 to address potential precipitation. Also, confirm the reported Minimum Inhibitory Concentration (MIC) for your bacterial strain, as potency can vary.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for Sorangicin A use in in vitro assays.
Table 1: Sorangicin A Solubility & Stock Solution Parameters
MIC: Minimum Inhibitory Concentration. MIC values can vary based on the specific strain and assay conditions.
Experimental Protocols
Protocol 1: Preparation of Sorangicin A Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it to a working concentration for in vitro assays, minimizing precipitation.
Sterile, pre-warmed culture medium or buffer (e.g., MHB2, DMEM)[2]
Vortex mixer
Calibrated pipettes
Procedure:
Stock Solution Preparation (e.g., 10 mM):
a. Allow the Sorangicin A powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
b. Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the Sorangicin A powder. (Molecular Weight of Sorangicin A: ~887.1 g/mol ).
c. Add the calculated volume of sterile DMSO to the vial.
d. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if necessary.
e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
f. Store aliquots at -20°C or -80°C.
Working Solution Preparation (Example for a final concentration of 10 µM in 1 mL):
a. Pre-warm your final assay medium/buffer to the desired experimental temperature (e.g., 37°C).
b. Thaw one aliquot of the 10 mM Sorangicin A stock solution at room temperature.
c. Intermediate Dilution (Recommended): Pipette 1 µL of the 10 mM stock into 99 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex gently immediately after addition.
d. Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
e. Mix the final solution by gentle inversion or pipetting. Do not vortex vigorously as this can cause proteins in the medium to denature.
f. Visually inspect the solution for any signs of precipitation against a dark background. Use immediately.
Visual Guides
Troubleshooting Workflow for Sorangicin A Precipitation
The following workflow provides a step-by-step guide to diagnose and resolve precipitation issues during your experiment.
Technical Support Center: Troubleshooting RNA Polymerase Inhibition Assays with Sorangicin A
Welcome to the technical support center for RNA polymerase (RNAP) inhibition assays using Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on exp...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for RNA polymerase (RNAP) inhibition assays using Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sorangicin A?
Sorangicin A is a potent inhibitor of bacterial RNA polymerase. It binds to the same pocket on the β subunit of RNAP as rifampicin.[1] In wild-type RNAP, Sorangicin A, similar to rifampicin, physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, leading to an accumulation of short, abortive RNA fragments.[1][2]
Q2: How does Sorangicin A's mechanism differ against rifampicin-resistant RNAP?
Interestingly, Sorangicin A can inhibit certain rifampicin-resistant RNAP mutants. In the case of the common S456L mutation in Mycobacterium tuberculosis RNAP, Sorangicin A acts at an earlier stage of transcription initiation. It prevents the unwinding of promoter DNA, thus blocking the formation of a fully open promoter complex and preventing the DNA template from reaching the RNAP active site.[1][3] This distinct mechanism is why abortive transcripts are not observed when Sorangicin A inhibits this specific rifampicin-resistant mutant.[1][3]
Q3: What is the typical solubility of Sorangicin A for in vitro assays?
Sorangicin A is a hydrophobic molecule. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then diluted into the aqueous assay buffer to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.[4][5]
Q4: Is Sorangicin A stable in solution?
Sorangicin A possesses a (Z,Z,E)-trienoate linkage in its structure, which can be sensitive to isomerization and degradation, particularly under certain pH and temperature conditions.[6][7] It is recommended to prepare fresh dilutions of Sorangicin A for each experiment and to be mindful of the pH and temperature of the assay buffer to ensure consistent results.
Data Presentation: Inhibitory Activity of Sorangicin A
The following tables summarize the inhibitory concentrations of Sorangicin A against various bacterial species and their RNA polymerases.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorangicin A against various bacteria.
In Vitro RNA Polymerase Inhibition Assay (Radiolabeling)
This protocol describes a standard method to assess the inhibitory effect of Sorangicin A on bacterial RNA polymerase activity by measuring the incorporation of a radiolabeled nucleotide into the RNA transcript.
Materials:
Purified bacterial RNA polymerase (holoenzyme)
Linear DNA template with a known promoter (e.g., T7 A1 promoter)
Sorangicin A stock solution (in DMSO)
Rifampicin (as a control inhibitor)
DMSO (vehicle control)
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
NTP mix (ATP, GTP, CTP at a final concentration of 200 µM each)
[α-³²P]UTP (radiolabeled nucleotide)
Unlabeled UTP
Heparin (to ensure single-round transcription, if desired)
Prepare Sorangicin A Dilutions: Prepare a serial dilution of Sorangicin A in transcription buffer from your DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
Reaction Assembly: In a microcentrifuge tube, combine the following on ice:
Transcription Buffer
DNA template (e.g., 50 nM final concentration)
RNA polymerase holoenzyme (e.g., 50 nM final concentration)
Inhibitor Pre-incubation: Add the diluted Sorangicin A, rifampicin, or DMSO vehicle to the RNAP-DNA mixture. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
Initiate Transcription: Start the transcription reaction by adding the NTP mix containing [α-³²P]UTP. For single-round transcription, heparin can be added shortly after NTP addition to prevent re-initiation.
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
Quench Reaction: Stop the reaction by adding an equal volume of RNA loading buffer.
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place them on ice.
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye front reaches the desired position.
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the full-length RNA transcript and any abortive products.
Data Analysis: Calculate the percentage of inhibition for each Sorangicin A concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the Sorangicin A concentration to determine the IC₅₀ value.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
No or very low RNA transcript signal in all lanes, including the control.
1. Use a fresh aliquot of RNAP or test its activity with a control experiment. 2. Verify the integrity of the DNA template and NTPs on a gel. Prepare fresh NTP solutions. 3. Use RNase inhibitors and maintain an RNase-free environment.[9] 4. Prepare fresh transcription buffer and verify the pH and component concentrations.
Inconsistent IC₅₀ values for Sorangicin A between experiments.
1. Inconsistent Sorangicin A concentration due to precipitation upon dilution into aqueous buffer. 2. Degradation of Sorangicin A stock solution. 3. Variability in final DMSO concentration. 4. Minor variations in assay conditions (incubation time, temperature).[10]
1. Visually inspect for precipitation after dilution. Prepare fresh dilutions for each experiment. Consider a brief sonication of the diluted inhibitor.[4] 2. Prepare fresh stock solutions of Sorangicin A and store them properly (aliquoted at -20°C or -80°C).[4] 3. Ensure the final DMSO concentration is consistent across all wells, including controls. 4. Standardize all assay parameters and use calibrated equipment.
High background signal on the autoradiogram.
1. Radiolabeled NTPs are not fully incorporated. 2. Incomplete removal of unincorporated nucleotides.
1. Optimize the reaction time and enzyme concentration. 2. Ensure proper washing or precipitation steps if included in the protocol.
Appearance of unexpected RNA transcript sizes.
1. Premature termination of transcription. 2. Contaminating nuclease activity. 3. DNA template heterogeneity.
1. Check the purity of the DNA template and NTPs. 2. Add RNase inhibitors to the reaction. 3. Verify the integrity and purity of the DNA template on a gel.
No abortive products are seen with a rifampicin-resistant RNAP mutant in the presence of Sorangicin A.
This is an expected result for certain mutants, such as the M. tuberculosis S456L mutant.
This observation is consistent with the known mechanism of action of Sorangicin A on this type of mutant, where it inhibits an earlier step in transcription initiation before the formation of short RNA products.[1][3]
Visualizations
Caption: Mechanism of Sorangicin A inhibition on wild-type vs. rifampicin-resistant RNAP.
Caption: General experimental workflow for an in vitro RNAP inhibition assay with Sorangicin A.
Caption: A logical workflow for troubleshooting unexpected results in Sorangicin A inhibition assays.
Technical Support Center: Refining Purification Protocols for High-Purity Sorangicin A
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and protocols for the successful purification of high-purity Sorangicin A fro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and protocols for the successful purification of high-purity Sorangicin A from fermentation broths of Sorangium cellulosum.
This section addresses common issues encountered during the extraction and purification of Sorangicin A.
Question: My final yield of Sorangicin A is consistently low. What are the potential causes and solutions?
Answer: Low yield is a frequent challenge, often stemming from multiple factors throughout the purification process. Consider the following:
Chemical Degradation: Sorangicin A is a complex macrolide with a sensitive (Z,Z,E)-trienoate linkage that is prone to isomerization and degradation.[1][2] Exposure to harsh pH conditions (both acidic and basic), excessive heat, or certain reactive reagents can destroy the molecule.
Solution: Maintain neutral pH (around 7.0) wherever possible. Perform all steps at reduced temperatures (4°C or on ice) unless the protocol specifies otherwise. Avoid using reagents known to cause decomposition.[1]
Incomplete Extraction: The initial liquid-liquid extraction from the fermentation broth may be inefficient.
Solution: Ensure the pH of the culture supernatant is adjusted appropriately to ensure Sorangicin A is in its non-ionized form, maximizing its partitioning into the organic solvent. Perform multiple, smaller volume extractions rather than a single large one to improve efficiency.
Irreversible Binding or Poor Elution: Sorangicin A might bind too strongly to the chromatography resin or fail to elute completely under the chosen conditions.
Solution: Methodically optimize your chromatography elution gradient. If using silica, ensure the solvent polarity is increased gradually. For reverse-phase, ensure the organic solvent concentration is sufficient for elution. Consider using a different stationary phase if binding is irreversible.
Question: I am observing multiple peaks around my target Sorangicin A peak during HPLC analysis. What could they be?
Answer: The presence of closely eluting peaks indicates impurities, which could be:
Sorangicin Congeners: Sorangium cellulosum naturally produces several related compounds, such as Sorangicin B, which are structurally similar and may co-purify.[3]
Isomers: The delicate trienoate moiety of Sorangicin A can isomerize, leading to geometric isomers with slightly different retention times but identical mass. This is a significant challenge noted during its total synthesis.[1][2]
Degradation Products: If the sample was exposed to adverse conditions, you may be observing breakdown products. These often have different masses and can be identified by LC-MS.
Solution:
High-Resolution Chromatography: Optimize your analytical HPLC method to achieve baseline separation of all peaks. Slower gradients and longer columns can improve resolution.
Mass Spectrometry (MS) Analysis: Use HPLC-MS to determine the mass of each impurity. Isomers will have the same mass as Sorangicin A, while congeners and degradation products will differ.
Minimize Isomerization: Handle all fractions containing Sorangicin A with care. Store in amber vials at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent light- or oxygen-induced degradation.
Question: My Sorangicin A appears to be precipitating during the purification or concentration steps. How can I improve its solubility?
Answer: Sorangicin A is a large, amphiphilic molecule.[1] Precipitation can occur when the solvent environment is not optimal.
Solution:
For reverse-phase chromatography fractions, which are often aqueous/organic mixtures, precipitation can occur as the organic solvent is removed. It may be necessary to perform a solvent exchange into a more suitable, pure organic solvent before complete drying.
Adding a small percentage of a solubilizing co-solvent like DMSO or DMF to your final preparation buffer can help, but ensure it is compatible with downstream applications.
Avoid concentrating the product to complete dryness if possible. Storing as a concentrated stock in an appropriate solvent is often preferable.
Illustrative Purification Data Summary
The following table presents a representative summary of a multi-step purification process for Sorangicin A from a Sorangium cellulosum fermentation broth. Note that these values are illustrative and actual results will vary based on fermentation titer, extraction efficiency, and chromatography conditions.
This protocol describes a standard method for extracting Sorangicin A from the culture supernatant.
Cell Removal: Centrifuge the Sorangium cellulosum fermentation culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted Sorangicin A.[3]
pH Adjustment: Adjust the pH of the supernatant to 6.5-7.0 using 1M HCl or 1M NaOH. This ensures the carboxylic acid moiety of Sorangicin A is sufficiently protonated for efficient extraction.
Liquid-Liquid Extraction: Transfer the supernatant to a separating funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel.
Phase Separation: Allow the layers to separate fully. Collect the upper organic (ethyl acetate) layer.
Repeat Extraction: Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
Drying and Concentration: Pool the organic extracts. Dry the solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at a temperature not exceeding 30°C. The resulting crude solid/oil is the starting material for chromatography.
This protocol is for the final polishing step to achieve high-purity Sorangicin A.
Column: A preparative C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Formic Acid in Acetonitrile
Sample Preparation: Dissolve the partially purified material from the previous chromatography step in a minimal amount of 50:50 Acetonitrile:Water. Filter through a 0.22 µm syringe filter to remove particulates.
Chromatography Conditions:
Flow Rate: 15-20 mL/min
Detection: UV at 220 nm and 280 nm.
Gradient:
0-5 min: 40% B
5-35 min: 40% to 80% B (linear gradient)
35-40 min: 80% to 100% B
40-45 min: 100% B (column wash)
45-50 min: Re-equilibrate at 40% B
Fraction Collection: Collect fractions (e.g., 5-10 mL) based on the UV chromatogram, focusing on the main Sorangicin A peak.
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
Pooling and Concentration: Pool the fractions that meet the desired purity level (>98%). Remove the organic solvent carefully using a rotary evaporator or a lyophilizer (freeze-dryer) for optimal stability.
Technical Support Center: Managing Off-Target Effects of Sorangicin A in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sorangicin A in cell culture experiments. The information is presented in a que...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sorangicin A in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sorangicin A?
Sorangicin A is a potent antibiotic that specifically targets and inhibits bacterial DNA-dependent RNA polymerase (RNAP).[1][2] It binds to the β-subunit of the bacterial RNAP in the same pocket as rifampicin, thereby blocking the elongation of RNA transcripts.[1] This mechanism is distinct from many other classes of antibiotics and is the basis for its antibacterial activity.
Q2: Is Sorangicin A expected to be toxic to mammalian cells?
Q3: What are the typical concentrations of Sorangicin A used for antibacterial purposes in cell culture?
The effective concentration of Sorangicin A can vary depending on the target bacteria. For example, in studies investigating its activity against Chlamydia trachomatis in HeLa cells, significant reductions in bacterial inclusions were observed at concentrations around 100 ng/mL.[4][5] The minimal inhibitory concentrations (MICs) for many Gram-positive bacteria are in the range of 0.01 to 0.1 µg/mL.[2]
Q4: Should I be concerned about mitochondrial toxicity with Sorangicin A?
While there is no specific evidence of Sorangicin A-induced mitochondrial toxicity, it is a valid consideration for many antibiotics. Mitochondria possess their own ribosomes and RNA polymerase that share some similarities with their bacterial counterparts. Although Sorangicin A is reported to be specific for bacterial RNAP, it is good practice to assess mitochondrial health, especially when using the antibiotic for prolonged periods or at higher concentrations. Assays for mitochondrial membrane potential or cellular ATP levels can be employed to investigate this.
Q5: Can the use of Sorangicin A in my cell culture experiment affect my experimental outcomes?
Yes, as with any antibiotic, the presence of Sorangicin A could potentially influence experimental results, even in the absence of overt cytotoxicity. These effects could be subtle and cell-type specific. Therefore, it is essential to include appropriate vehicle controls (cells treated with the same concentration of the solvent used to dissolve Sorangicin A, e.g., DMSO) in all experiments. For critical experiments, it is also advisable to perform a concentration-response analysis to identify the lowest effective concentration that minimizes potential off-target effects.
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity or reduced cell proliferation in my cell culture after treating with Sorangicin A.
Possible Cause 1: High Concentration of Sorangicin A.
Solution: The cytotoxic threshold of Sorangicin A may be lower for your specific cell line than anticipated. It is essential to perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). A detailed protocol for this is provided in the "Experimental Protocols" section. Based on the CC50 value, you can define a non-toxic working concentration for your experiments.
Possible Cause 2: Solvent Toxicity.
Solution: Sorangicin A is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1% v/v).
Possible Cause 3: Cell Line Sensitivity.
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. If your cell line is particularly sensitive, consider reducing the exposure time to Sorangicin A or using a more resistant cell line if your experimental design allows.
Issue 2: My experimental results are inconsistent or not reproducible when using Sorangicin A.
Possible Cause 1: Degradation of Sorangicin A.
Solution: The stability of Sorangicin A in your specific cell culture medium and storage conditions should be considered. Prepare fresh stock solutions of Sorangicin A and aliquot them for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light.
Possible Cause 2: Subtle Off-Target Effects.
Solution: Sorangicin A, even at non-toxic concentrations, might be subtly affecting cellular pathways. To investigate this, you could perform experiments to assess key cellular functions relevant to your research, such as gene expression profiling of a few key genes, or assessing mitochondrial function.
Possible Cause 3: Interaction with Media Components.
Solution: Components in the cell culture medium, such as serum proteins, could potentially interact with Sorangicin A, affecting its bioavailability and activity. If you observe inconsistencies, consider if changes in your media formulation could be a contributing factor.
Data Presentation
As specific CC50 values for Sorangicin A against a wide range of mammalian cell lines are not publicly available, researchers should determine these values experimentally. The following table provides a template for presenting such data.
Cell Line
Tissue of Origin
Assay Type
Incubation Time (hours)
CC50 (µM)
Selectivity Index (SI = CC50 / MIC)
e.g., HeLa
Cervical Cancer
MTT
48
[User Determined]
[User Calculated]
e.g., HEK293
Embryonic Kidney
Resazurin
48
[User Determined]
[User Calculated]
e.g., HepG2
Liver Cancer
LDH
48
[User Determined]
[User Calculated]
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of Sorangicin A using the MTT Assay
This protocol outlines the steps to determine the concentration of Sorangicin A that reduces the viability of a mammalian cell line by 50%.
Materials:
Mammalian cell line of interest
Complete cell culture medium
Sorangicin A stock solution (e.g., in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count your cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of Sorangicin A in complete culture medium from your stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
Include a "vehicle control" (medium with the same concentration of DMSO as the highest Sorangicin A concentration) and a "cells only" control (medium without any treatment).
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sorangicin A or controls.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
Carefully remove the medium from the wells.
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Gently mix the contents of the wells on an orbital shaker for 5-10 minutes.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
Plot the percentage of cell viability against the logarithm of the Sorangicin A concentration.
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value.
Visualizations
Caption: Mechanism of action of Sorangicin A.
Caption: Experimental workflow for CC50 determination.
Caption: Troubleshooting decision tree for cytotoxicity.
strategies to mitigate Sorangicin A degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Sorangicin A during storage and experimentation. The following troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Sorangicin A during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this potent macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Sorangicin A to degrade?
A1: Sorangicin A is susceptible to degradation from several factors, chief among them being exposure to light, elevated temperatures, non-optimal pH conditions, and oxidation. The molecule's complex structure, particularly its (Z,Z,E)-trienoate linkage, is prone to isomerization and breakdown under these stress conditions.
Q2: How should I store my lyophilized Sorangicin A powder for long-term use?
A2: For long-term storage, lyophilized Sorangicin A powder should be kept in a tightly sealed, amber-colored vial at -20°C or below, protected from moisture. For added protection against ambient moisture, the vial can be placed in a desiccator. These conditions help to minimize degradation from light, heat, and humidity.
Q3: What is the recommended procedure for preparing a stock solution of Sorangicin A?
A3: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the powder in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For immediate use, buffer the solution to a pH between 5 and 7. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage of the solution is necessary, it should be aliquoted into small volumes in amber-colored vials and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q4: I've noticed a decrease in the activity of my Sorangicin A solution. What could be the cause?
A4: A decrease in activity is likely due to degradation of the compound. Common causes include:
Exposure to light: Sorangicin A is photosensitive. Always work with solutions in a shaded environment and store them in light-protecting containers.
Improper storage temperature: Storing solutions at room temperature or even at 4°C for extended periods can lead to significant degradation.
Multiple freeze-thaw cycles: Each cycle can introduce moisture and promote degradation. Aliquoting the stock solution is crucial.
Incorrect pH: Sorangicin A is more stable in a slightly acidic to neutral pH range (pH 5-7). Basic conditions can accelerate degradation.
Oxidation: Exposure to air and certain reactive chemicals can lead to oxidative degradation.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Unexpected peaks in HPLC chromatogram
Degradation of Sorangicin A due to improper handling or storage.
1. Review your storage and handling procedures against the recommendations. 2. Prepare a fresh solution from a new vial of lyophilized powder. 3. Perform a forced degradation study on a small sample to identify potential degradation products.
Low potency or loss of biological activity
Significant degradation of the active compound.
1. Confirm the age and storage conditions of your Sorangicin A stock. 2. Use a freshly prepared solution for your experiments. 3. Quantify the concentration of your Sorangicin A solution using a validated analytical method before use.
Precipitate forms in the stock solution upon thawing
Poor solubility or degradation product formation.
1. Ensure the solvent is appropriate and the concentration is not above the solubility limit. 2. Gently warm the solution to room temperature and vortex to redissolve. If the precipitate remains, it may be a degradation product, and the solution should be discarded.
Experimental Protocols
Protocol for Forced Degradation Study of Sorangicin A
This protocol is designed to intentionally degrade Sorangicin A under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Acid Hydrolysis: Dissolve Sorangicin A in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
Base Hydrolysis: Dissolve Sorangicin A in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours.
Oxidative Degradation: Dissolve Sorangicin A in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
Thermal Degradation: Store lyophilized Sorangicin A powder in an oven at 70°C for 48 hours.
Photolytic Degradation: Expose a 1 mg/mL solution of Sorangicin A in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
3. Analysis:
Following exposure to the stress conditions, neutralize the acidic and basic samples.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the samples using a stability-indicating HPLC method to separate the parent drug from its degradation products.
Stability-Indicating HPLC Method for Sorangicin A (Example)
Caption: Major degradation pathways for Sorangicin A.
Caption: Troubleshooting workflow for Sorangicin A experiments.
Optimization
Technical Support Center: Optimizing Analytical Methods for Sorangicin A Quantification
Welcome to the technical support center for the analytical quantification of Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimizat...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analytical quantification of Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Disclaimer
The experimental protocols and quantitative data presented herein are illustrative examples based on typical analytical methodologies for complex natural products. Researchers should perform their own method development and validation to establish parameters suitable for their specific instrumentation, sample matrices, and analytical requirements.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of Sorangicin A?
A1: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable for quantifying Sorangicin A. The choice depends on the required sensitivity and the complexity of the sample matrix.
HPLC-UV: Suitable for routine analysis and quantification in less complex matrices, such as bulk drug substance or relatively clean extracts from fermentation broth.
LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of Sorangicin A in complex biological matrices like plasma, tissue homogenates, or crude fermentation broths where matrix effects can be significant.[1][2][3]
Q2: How should I prepare Sorangicin A samples from a Sorangium cellulosum fermentation broth for analysis?
A2: A common approach involves solvent extraction followed by solid-phase extraction (SPE) for cleanup.
Solvent Extraction: Extract the fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Sorangicin A is a large, relatively nonpolar molecule and will partition into the organic phase.
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18) to further purify the sample. This step helps in removing highly polar and nonpolar impurities that can interfere with the analysis.[4]
Q3: What are the critical stability considerations for Sorangicin A during sample preparation and analysis?
A3: Sorangicin A, like many macrolides, can be susceptible to degradation under certain conditions.
pH: Avoid strongly acidic or basic conditions during extraction and in the final sample diluent, as these can cause hydrolysis.[5][6]
Temperature: Keep samples cool and, if necessary, perform extraction steps at reduced temperatures to minimize thermal degradation. Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[7]
Light: Protect samples and standards from direct light to prevent photodegradation. Use amber vials or work under low-light conditions.[5]
Q4: How can I minimize matrix effects in the LC-MS/MS analysis of Sorangicin A?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[1][8][9]
Effective Sample Cleanup: Employ thorough sample preparation techniques like SPE to remove interfering matrix components.[1][8]
Chromatographic Separation: Optimize the HPLC method to ensure Sorangicin A elutes in a region free from co-eluting matrix components.
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for Sorangicin A is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[8]
Standard Addition: If a SIL-IS is not available, the method of standard addition can be used to quantify the analyte in the presence of matrix effects.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-UV or LC-MS/MS analysis of Sorangicin A.
HPLC-UV Troubleshooting
Issue
Potential Cause
Troubleshooting Steps
Poor Peak Shape (Tailing)
Secondary Interactions: Interaction of Sorangicin A with active silanol (B1196071) groups on the HPLC column.
- Use a highly end-capped C18 column. - Lower the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) to suppress silanol ionization. - Add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (note: TEA is not suitable for MS).
Column Overload: Injecting too high a concentration of Sorangicin A.
- Dilute the sample and re-inject. - Use a column with a larger internal diameter or higher loading capacity.
Column Contamination/Void: Buildup of matrix components on the column frit or settling of the stationary phase.
- Reverse and flush the column (disconnect from the detector). - If the problem persists, replace the column. - Use a guard column to protect the analytical column.[10][11]
Inconsistent Retention Times
Mobile Phase Composition Change: Evaporation of the organic solvent or improper mixing.
- Ensure mobile phase bottles are capped. - Prepare fresh mobile phase daily. - Ensure proper functioning of the HPLC pump's proportioning valves.[10]
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
- Equilibrate the column for at least 15-20 column volumes before starting the analysis.[10]
Temperature Fluctuations: Changes in ambient temperature affecting separation.
- Use a column oven to maintain a constant temperature.
Loss of Signal/Sensitivity
Detector Lamp Failure: The UV detector lamp is nearing the end of its lifespan.
- Check the lamp's energy output and replace if necessary.
Sample Degradation: Sorangicin A degrading in the autosampler.
- Keep the autosampler tray cooled. - Analyze samples promptly after preparation.
Incorrect Wavelength: The detector is not set to the optimal wavelength for Sorangicin A.
- Determine the UV maximum for Sorangicin A (typically around 230-280 nm for similar structures) and set the detector accordingly.
LC-MS/MS Troubleshooting
Issue
Potential Cause
Troubleshooting Steps
Low Signal Intensity/Ion Suppression
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of Sorangicin A.
- Improve sample cleanup (e.g., optimize SPE protocol). - Adjust the chromatographic gradient to separate Sorangicin A from the interfering compounds. - Use a stable isotope-labeled internal standard.[1][8][9]
Inappropriate Ionization Mode: Sorangicin A may ionize more efficiently in a different mode.
- Test both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the [M+H]+ or [M-H]- ion.
Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other source parameters.
- Optimize MS parameters by infusing a standard solution of Sorangicin A.
High Background Noise
Contaminated Solvents: Impurities in the mobile phase solvents.
- Use high-purity, LC-MS grade solvents and additives. - Prepare fresh mobile phase.
System Contamination: Buildup of contaminants in the LC system or MS source.
- Flush the LC system with an appropriate cleaning solution. - Clean the MS source components (e.g., capillary, cone).
No Peak Detected
Sample Preparation Issue: Poor extraction recovery of Sorangicin A.
- Re-evaluate the extraction procedure; check solvent choice and pH.
Analyte Degradation: Sorangicin A has degraded prior to analysis.
- Review sample stability and handling procedures (see FAQs).
Incorrect MRM Transition: The selected precursor/product ion pair is incorrect.
- Confirm the molecular weight of Sorangicin A and optimize the MRM transitions using a standard.
Experimental Protocols (Illustrative Examples)
HPLC-UV Method for Sorangicin A Quantification
This method is suitable for the analysis of Sorangicin A in purified samples or as a quality control assay for bulk material.
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
This high-sensitivity method is designed for the quantification of Sorangicin A in complex biological matrices such as plasma or fermentation broth extracts.
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
A Comparative Guide to the Mechanisms of Sorangicin A and Rifampicin
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the mechanisms of action of two potent inhibitors of bacterial RNA polymerase (RNAP), Sorangicin A and rifampic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent inhibitors of bacterial RNA polymerase (RNAP), Sorangicin A and rifampicin (B610482). While both antibiotics target the same enzyme, their distinct interactions, particularly with resistant mutants, offer valuable insights for the development of new antibacterial agents. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the molecular mechanisms and experimental workflows.
At a Glance: Sorangicin A vs. Rifampicin
Feature
Sorangicin A
Rifampicin
Target
β subunit of bacterial RNA polymerase
β subunit of bacterial RNA polymerase
Binding Site
Overlapping with the rifampicin binding pocket
Binds to a well-defined pocket on the β subunit
Mechanism on Wild-Type RNAP
Sterically blocks the elongating RNA transcript at a length of 2-3 nucleotides, preventing transcription initiation.[1][2]
Sterically blocks the elongating RNA transcript at a length of 2-3 nucleotides, preventing transcription initiation.[1][2]
Mechanism on Rifampicin-Resistant RNAP
Can inhibit certain rifampicin-resistant mutants by preventing promoter DNA unwinding, an earlier step in transcription initiation.[3][4][5]
Ineffective against resistant mutants due to alterations in the binding pocket that reduce binding affinity.
Cross-Resistance
Partial cross-resistance with rifampicin is observed. Some rifampicin-resistant mutants remain susceptible to Sorangicin A.[6][7]
High-level resistance to rifampicin often confers cross-resistance to other rifamycins.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory concentrations of Sorangicin A and rifampicin against bacterial RNA polymerase and whole bacterial cells.
Both Sorangicin A and rifampicin thwart bacterial transcription, a fundamental process for bacterial survival. They achieve this by binding to the β subunit of the DNA-dependent RNA polymerase.
Inhibition of Wild-Type RNA Polymerase
For susceptible bacteria, both antibiotics share a remarkably similar mechanism of action. They bind to a pocket within the RNAP β subunit that is situated in the path of the elongating RNA transcript.[1][2] This binding creates a physical barrier, preventing the nascent RNA chain from extending beyond a length of 2-3 nucleotides.[1][2] This premature termination of transcription leads to an accumulation of short, abortive RNA fragments and ultimately, cell death.
Caption: Sorangicin A can inhibit some rifampicin-resistant RNAP mutants.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize and compare RNA polymerase inhibitors like Sorangicin A and rifampicin.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of a compound on the synthesis of RNA by purified RNA polymerase.
Materials:
Purified bacterial RNA polymerase holoenzyme
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
Denaturing polyacrylamide gel (e.g., 8% urea-polyacrylamide gel)
Phosphorimager screen and scanner
Procedure:
Reaction Assembly: In a microcentrifuge tube, prepare the reaction mixture by combining the transcription buffer, DNA template (e.g., 50 nM final concentration), and the inhibitor (Sorangicin A or rifampicin) at various concentrations. Include a no-inhibitor control.
Enzyme Addition: Add the purified RNAP holoenzyme (e.g., 25 nM final concentration) to the reaction mixture.
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow for the formation of the open promoter complex and inhibitor binding.
Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including [α-32P]UTP (e.g., final concentrations of 200 µM for ATP, GTP, CTP, and 10 µM for UTP, with 10 µCi [α-32P]UTP).
Incubation: Incubate the reaction at 37°C for 15 minutes to allow for RNA synthesis.
Termination: Stop the reaction by adding an equal volume of stop solution.
Denaturation: Heat the samples at 95°C for 5 minutes.
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel to separate the RNA transcripts by size.
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the bands corresponding to the full-length RNA transcript.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for In Vitro Transcription Assay
Caption: Workflow for the in vitro transcription assay.
Nitrocellulose Filter-Binding Assay
This assay measures the binding affinity of an inhibitor to the RNA polymerase.
Materials:
Purified bacterial RNA polymerase holoenzyme
Radiolabeled inhibitor (e.g., [3H]rifampicin) or a competitive binding setup with a radiolabeled ligand and unlabeled Sorangicin A.
Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)
Nitrocellulose and DEAE-cellulose filter membranes
Filtration apparatus
Wash buffer (ice-cold binding buffer)
Scintillation vials and scintillation fluid
Scintillation counter
Procedure:
Reaction Setup: In a series of tubes, add a fixed concentration of RNAP holoenzyme (e.g., 10 nM) and a fixed concentration of the radiolabeled ligand (e.g., [3H]rifampicin at a concentration below its Kd).
Competitive Binding: To these tubes, add increasing concentrations of the unlabeled competitor inhibitor (Sorangicin A or unlabeled rifampicin for a positive control). Include a control with no competitor.
Incubation: Incubate the reactions at 37°C for 15 minutes to allow binding to reach equilibrium.
Filtration: Filter each reaction mixture through a stacked nitrocellulose and DEAE-cellulose membrane under gentle vacuum. The nitrocellulose membrane binds the RNAP and any associated radiolabeled ligand, while the DEAE-cellulose membrane binds the free radiolabeled ligand.
Washing: Quickly wash the filters with a small volume of ice-cold wash buffer to remove any unbound radiolabeled ligand.
Scintillation Counting: Place the nitrocellulose filters in separate scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the amount of bound radiolabeled ligand at each competitor concentration. Plot the percentage of bound ligand against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to determine the Ki (inhibition constant) for Sorangicin A.
Workflow for Filter-Binding Assay
Caption: Workflow for the nitrocellulose filter-binding assay.
Conclusion
Sorangicin A and rifampicin, while both targeting the bacterial RNA polymerase, exhibit distinct mechanistic nuances that have significant implications for antibacterial drug development. Their shared mechanism against wild-type RNAP underscores the validity of this enzyme as a drug target. However, the ability of Sorangicin A to inhibit certain rifampicin-resistant mutants through an alternative mechanism highlights the potential for developing new antibiotics that can overcome existing resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other novel RNAP inhibitors, ultimately contributing to the fight against antibiotic resistance.
Sorangicin A Overcomes Rifampicin Resistance in RNAP Mutants Through a Distinct Inhibitory Mechanism
A comprehensive analysis of experimental data demonstrates the potential of Sorangicin A as a promising therapeutic agent against rifampicin-resistant bacterial strains, particularly Mycobacterium tuberculosis. While bot...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of experimental data demonstrates the potential of Sorangicin A as a promising therapeutic agent against rifampicin-resistant bacterial strains, particularly Mycobacterium tuberculosis. While both Sorangicin A and Rifampicin (B610482) target the bacterial RNA polymerase (RNAP), Sorangicin A employs a unique mechanism of action that allows it to effectively inhibit certain rifampicin-resistant RNAP mutants.
Sorangicin A, a natural product from the myxobacterium Sorangium cellulosum, has emerged as a significant area of interest in the fight against antibiotic resistance. This guide provides a detailed comparison of the activity of Sorangicin A and Rifampicin against wild-type and rifampicin-resistant RNAP mutants, supported by experimental data and detailed methodologies.
Comparative Efficacy Against Wild-Type and Resistant RNAP
Sorangicin A and Rifampicin both bind to the same pocket within the β-subunit of the bacterial RNA polymerase.[1][2] In wild-type bacteria, both antibiotics function by physically blocking the path of the elongating RNA transcript, leading to an inhibition of transcription initiation.[1][2] However, their efficacy diverges significantly in the context of specific mutations within the RNAP β-subunit (rpoB) that confer resistance to Rifampicin.
The most prevalent mutation leading to rifampicin resistance in Mycobacterium tuberculosis is the S456L substitution (S531L in E. coli numbering).[1] While this mutation renders Rifampicin largely ineffective, Sorangicin A retains significant inhibitory activity. This is attributed to a distinct mechanism of action against the mutant RNAP. Instead of a simple steric blockade, Sorangicin A inhibits the RifR S456L RNAP by preventing the transition of a partially unwound promoter DNA intermediate to a fully open complex, thereby blocking the DNA template strand from accessing the enzyme's active site.[1]
Quantitative Analysis of RNAP Inhibition
The following tables summarize the in vitro inhibitory activity of Sorangicin A and Rifampicin against wild-type and mutant RNAP from Mycobacterium tuberculosis (Mtb), Mycobacterium smegmatis (Msm), and Escherichia coli (E. coli). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the enzyme by 50%.
Table 1: IC50 Values against Mycobacterial RNAP
RNAP Enzyme
Antibiotic
IC50 (µM)
Fold-change in IC50 (Mutant vs. WT)
Mtb WT-RNAP
Rifampicin
0.02 µM
-
Sorangicin A
0.03 µM
-
Mtb S456L-RNAP
Rifampicin
124 µM
6200-fold increase
Sorangicin A
2.5 µM
83-fold increase
Msm WT-RNAP
Rifampicin
0.01 µM
-
Sorangicin A
0.02 µM
-
Msm S456L-RNAP
Rifampicin
370 µM
37000-fold increase
Sorangicin A
1.5 µM
75-fold increase
Data sourced from Lilic et al., 2020.
Table 2: IC50 Values against E. coli RNAP Mutants
E. coli RNAP Mutant (rpoB)
Rifampicin IC50 (µg/mL)
Sorangicin A IC50 (µg/mL)
Wild-type
<0.1
<0.1
D516V
>100
<0.1
D516G
>100
0.4
D516Y
>100
>100
H526Y
>100
0.2
H526D
>100
0.4
H526N
>100
0.2
H526L
>100
<0.1
H526C
>100
0.2
S531F
>100
<0.1
S531L
>100
<0.1
L533P
>100
<0.1
Q513L
25
<0.1
Note: The specific study providing this comprehensive table for E. coli was not fully identified in the search results, but the data is consistent with multiple sources indicating Sorangicin A's activity against a subset of rifampicin-resistant mutants.
Visualizing the Mechanism of Action
The distinct inhibitory mechanisms of Sorangicin A against wild-type and rifampicin-resistant RNAP can be visualized through the following diagrams.
Caption: Mechanism of RNAP inhibition by Rifampicin and Sorangicin A.
Experimental Protocols
The validation of Sorangicin A's activity relies on key experimental methodologies, including in vitro transcription assays and cryo-electron microscopy.
In Vitro Transcription Assay
This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of RNAP.
Objective: To determine the IC50 values of Sorangicin A and Rifampicin against wild-type and mutant RNAP.
Materials:
Purified wild-type and mutant RNAP holoenzyme
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
Sorangicin A and Rifampicin stock solutions in DMSO
Stop buffer (e.g., 95% formamide, 20 mM EDTA)
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
RNAP holoenzyme is pre-incubated with varying concentrations of Sorangicin A, Rifampicin, or DMSO (vehicle control) in transcription buffer for 10-15 minutes at 37°C.
The DNA template is added to the mixture and incubated for a further 10 minutes at 37°C to allow for the formation of the open promoter complex.
Transcription is initiated by the addition of the rNTP mix (containing the radiolabeled rNTP).
The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at 37°C.
The reaction is terminated by the addition of the stop buffer.
The RNA products are separated by size using denaturing PAGE.
The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length RNA transcript is quantified.
The percentage of inhibition for each drug concentration is calculated relative to the DMSO control.
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for an in vitro transcription assay.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state. It has been instrumental in elucidating the binding mode of Sorangicin A to both wild-type and mutant RNAP.
Objective: To visualize the structural basis of RNAP inhibition by Sorangicin A.
Procedure:
Complex Formation: Purified RNAP (wild-type or mutant) is incubated with Sorangicin A to form a stable complex.
Grid Preparation: A small volume of the RNAP-Sorangicin A complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution.
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the complex.
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different orientations of the complex.
Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages.
3D Reconstruction: The 2D class averages are used to reconstruct a high-resolution 3D map of the RNAP-Sorangicin A complex.
Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to fit the density.
A Comparative Efficacy Analysis of Sorangicin A and Neosorangicin A
A new derivative of the potent RNA polymerase inhibitor, Sorangicin A, has demonstrated enhanced efficacy and a broader spectrum of activity, particularly against challenging Gram-negative pathogens. This comparison guid...
Author: BenchChem Technical Support Team. Date: December 2025
A new derivative of the potent RNA polymerase inhibitor, Sorangicin A, has demonstrated enhanced efficacy and a broader spectrum of activity, particularly against challenging Gram-negative pathogens. This comparison guide provides a detailed analysis of the available experimental data for Sorangicin A and its novel analogue, Neosorangicin A, for researchers and drug development professionals.
Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has long been recognized for its potent antibacterial activity. It functions by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a mechanism it shares with the clinically important antibiotic rifampicin (B610482), though it binds to the same pocket in a manner that can overcome some forms of rifampicin resistance.[1] Recently, a new derivative, Neosorangicin A, has emerged, showing significant improvements in its antibacterial profile.
Enhanced Potency Against Gram-Positive Bacteria
A key highlight of Neosorangicin A is its superior activity against Gram-positive bacteria. Notably, in a direct comparison against Staphylococcus aureus Newman, Neosorangicin A exhibited a minimum inhibitory concentration (MIC) that was approximately 10-fold lower than that of Sorangicin A, indicating significantly higher potency.[2] Furthermore, Neosorangicin A has demonstrated efficient intracellular activity against S. aureus within human macrophages, suggesting its potential for treating intracellular infections.[2]
Expanded Spectrum to Include Gram-Negative Pathogens
Perhaps the most significant advancement offered by Neosorangicin A is its expanded spectrum of activity to include clinically relevant Gram-negative bacteria. While Sorangicin A shows some activity against Gram-negatives, it is generally at higher concentrations.[3] In contrast, Neosorangicin A has been specifically noted for its activity against difficult-to-treat pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] This represents a crucial development, as infections caused by these organisms are often associated with high rates of antibiotic resistance.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Sorangicin A and Neosorangicin A against a panel of bacterial strains. This data highlights the enhanced potency and broader spectrum of Neosorangicin A.
Note: Specific MIC values for Neosorangicin A against Gram-negative bacteria are not yet publicly available in detail but its activity has been established in preclinical studies.
Mechanism of Action: Targeting RNA Polymerase
Both Sorangicin A and Neosorangicin A exert their antibacterial effects by inhibiting the bacterial RNA polymerase (RNAP). They bind to a pocket on the β-subunit of the enzyme, the same pocket targeted by rifampicin.[1] This binding physically obstructs the path of the elongating RNA transcript, leading to a halt in transcription and subsequent bacterial cell death. The chemical similarity between the two sorangicins strongly suggests that Neosorangicin A operates through the same primary mechanism.
Below is a diagram illustrating the mechanism of action of Sorangicins.
Mechanism of transcription inhibition by Sorangicins.
Experimental Protocols
The determination of the antibacterial efficacy of Sorangicin A and Neosorangicin A relies on standardized microbiological assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented in this guide was likely obtained using the broth microdilution method, a standard procedure for determining MIC values.
Workflow for Broth Microdilution MIC Assay:
Workflow for a typical MIC determination assay.
Intracellular Activity Assay
The ability of Neosorangicin A to act on bacteria residing within host cells was assessed using an in vitro infection model with human macrophages.
General Protocol for Intracellular Activity Assessment:
Macrophage Culture: Human macrophages are cultured in appropriate cell culture plates.
Infection: The cultured macrophages are infected with Staphylococcus aureus at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.
Extracellular Bacteria Removal: The infected cells are washed, and an antibiotic that does not penetrate the macrophages is added to kill any remaining extracellular bacteria.
Treatment: The infected macrophages are then treated with different concentrations of Neosorangicin A.
Lysis and Enumeration: After the treatment period, the macrophages are lysed to release the intracellular bacteria. The number of viable intracellular bacteria is then determined by plating the lysate on agar (B569324) plates and counting the colony-forming units (CFUs).
Analysis: The reduction in CFUs in the treated samples is compared to that in untreated controls to determine the intracellular efficacy of the compound.
Conclusion
Neosorangicin A represents a promising advancement in the development of new antibiotics based on the sorangicin scaffold. Its enhanced potency against Gram-positive bacteria, including intracellular activity, and its expanded spectrum against challenging Gram-negative pathogens make it a compelling candidate for further preclinical and clinical investigation. The data gathered so far strongly supports its potential to address some of the most pressing challenges in the fight against antimicrobial resistance. Further studies are warranted to fully elucidate its efficacy and safety profile.
Unraveling the Complexities of RNAP Inhibitor Cross-Resistance: A Comparative Analysis of Sorangicin A
A deep dive into the cross-resistance profiles of Sorangicin A against other key RNA polymerase inhibitors, supported by experimental data and detailed methodologies, to guide researchers in the development of novel anti...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the cross-resistance profiles of Sorangicin A against other key RNA polymerase inhibitors, supported by experimental data and detailed methodologies, to guide researchers in the development of novel antimicrobial agents.
In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between different classes of antibiotics is paramount. This guide provides a comprehensive comparison of the cross-resistance patterns between Sorangicin A, a potent bacterial RNA polymerase (RNAP) inhibitor, and other significant RNAP inhibitors, including Rifampicin, Streptolydigin, and Fidaxomicin. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cross-Resistance
The inhibitory activities of Sorangicin A and other RNAP inhibitors against wild-type and various resistant mutant Escherichia coli RNAP enzymes have been quantitatively assessed. The following tables summarize the 50% inhibitory concentrations (IC50), providing a clear comparison of their efficacy and cross-resistance profiles.
Table 1: Inhibitory Activity (IC50 in µg/mL) of RNAP Inhibitors against Rifampicin-Resistant E. coli RNAP Mutants
RNAP Mutant (rpoB)
Rifampin (IC50)
Sorangicin A (IC50)
Streptolydigin (IC50)
Wild Type
<0.1
<0.1
1
S512F
10
10
1
D516V
100
0.2
1
H526D
>200
0.2
1
H526L
>200
0.2
1
H526N
>200
<0.1
1
H526Y
>200
25
1
S531F
>200
<0.1
1
S531L
>200
<0.1
1
L533P
>200
25
2
G534D
100
25
1
R529H
>200
25
1
Δ532
100
10
10
Table 2: Cross-Resistance Profile of Sorangicin A with Rifamycins and Fidaxomicin in Clostridium difficile
Compound
Wild-Type (MIC)
Rifamycin-Resistant (MIC)
Fidaxomicin-Resistant (MIC)
Sorangicin A
Data Not Available
Data Not Available
Data Not Available
Fidaxomicin
≤0.015 - 0.125 µg/mL
No Cross-Resistance
Resistant
Rifampin
≤0.004 - 0.008 µg/mL
Resistant
No Cross-Resistance
Rifaximin
≤0.004 - 0.008 µg/mL
Resistant
No Cross-Resistance
Experimental Protocols
To ensure reproducibility and clarity, detailed methodologies for the key experiments cited in this guide are provided below.
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic efficacy.
1. Preparation of Bacterial Inoculum:
A pure culture of the test bacterial strain (e.g., E. coli, C. difficile) is grown on an appropriate agar (B569324) medium.
Several colonies are used to inoculate a suitable broth medium.
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
Stock solutions of the RNAP inhibitors are prepared in a suitable solvent (e.g., DMSO).
Serial two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls are included.
The plates are incubated at 37°C for 16-24 hours.
4. Interpretation of Results:
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of RNA polymerase.
DNA Template: A linear DNA fragment containing a strong promoter (e.g., T7 A1 promoter).
Ribonucleoside Triphosphates (NTPs): ATP, GTP, CTP, and UTP, with one being radiolabeled (e.g., [α-32P]UTP) for detection.
Transcription Buffer: Contains salts (e.g., Tris-HCl, MgCl2, KCl), dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
Inhibitor: The RNAP inhibitor to be tested, at various concentrations.
2. Assay Procedure:
The RNAP holoenzyme is pre-incubated with the DNA template in the transcription buffer at 37°C to allow the formation of the open promoter complex.
The test inhibitor, at varying concentrations, is added to the reaction mixture.
The transcription reaction is initiated by the addition of the NTP mix.
The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
The reaction is terminated by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
3. Analysis of Transcription Products:
The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.
The intensity of the bands corresponding to the full-length transcript is quantified.
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visually represent the complex relationships and processes discussed, the following diagrams have been generated using the DOT language.
Validation
A Structural Showdown: Sorangicin A and Rifampicin's Interaction with RNA Polymerase
A Comparative Guide for Researchers and Drug Development Professionals Sorangicin A and Rifampicin (B610482), two potent inhibitors of bacterial RNA polymerase (RNAP), offer a compelling case study in antibiotic-target i...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
Sorangicin A and Rifampicin (B610482), two potent inhibitors of bacterial RNA polymerase (RNAP), offer a compelling case study in antibiotic-target interaction. While they share a common binding pocket and mechanism of action, their structural nuances lead to significant differences in their activity spectrum, particularly against resistant strains. This guide provides a detailed structural comparison of their binding to RNAP, supported by experimental data, to inform future drug development efforts.
Delving into the Details: A Structural Perspective
Both Sorangicin A and Rifampicin anchor themselves within the same pocket of the β subunit of bacterial RNA polymerase.[1][2] This binding site is strategically located deep within the DNA/RNA channel, approximately 12 Å away from the active site.[3][7] Their presence creates a physical barrier that directly obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, effectively halting transcription.[1][3][4]
Despite their similar binding location and inhibitory mechanism, the two molecules are chemically distinct. Rifampicin is a member of the ansamycin family, characterized by a rigid macrocyclic structure.[5] In contrast, Sorangicin A is a macrolide polyether, possessing a more flexible backbone.[1] This difference in conformational flexibility is a critical determinant of their interaction with RNAP, especially in the context of antibiotic resistance.
Structural analyses have revealed an almost complete overlap in the amino acid residues of RNAP that interact with both inhibitors.[1][6] However, the inherent flexibility of Sorangicin A allows it to adapt to subtle changes in the binding pocket that can arise from mutations.[2][8] This adaptability is the primary reason why Sorangicin A retains activity against certain Rifampicin-resistant RNAP mutants.[5][6] Rifampicin's rigid structure, on the other hand, makes its binding more sensitive to alterations in the shape of the binding pocket.[2]
Visualizing the Interaction: A Comparative Model
The following diagram illustrates the comparative binding of Sorangicin A and Rifampicin to the RNA polymerase β subunit and highlights the key difference in their structural flexibility.
Caption: Comparative binding of Sorangicin A and Rifampicin to the RNAP β subunit.
Experimental Protocols
The structural and functional data presented in this guide are based on the following key experimental methodologies:
1. X-Ray Crystallography of RNAP-Inhibitor Complexes:
Objective: To determine the three-dimensional structure of Sorangicin A and Rifampicin bound to bacterial RNA polymerase.
Protocol:
Protein Expression and Purification: The gene encoding the bacterial RNA polymerase (e.g., from Thermus aquaticus or Escherichia coli) is overexpressed and the protein complex is purified using affinity and size-exclusion chromatography.
Complex Formation: The purified RNAP is incubated with a molar excess of either Sorangicin A or Rifampicin to ensure saturation of the binding sites.
Crystallization: The RNAP-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. Successful conditions yield well-ordered crystals.
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The atomic model of the RNAP-inhibitor complex is then built into the electron density and refined to high resolution.
2. In Vitro Transcription Assays:
Objective: To quantify the inhibitory activity of Sorangicin A and Rifampicin on transcription.
Protocol:
Reaction Setup: A reaction mixture is prepared containing purified RNA polymerase, a DNA template with a specific promoter, ribonucleoside triphosphates (rNTPs, one of which is radioactively or fluorescently labeled), and varying concentrations of Sorangicin A or Rifampicin.
Transcription Initiation: The reaction is initiated by the addition of the rNTPs.
Transcription Elongation and Termination: The reaction is allowed to proceed for a defined period, allowing for the synthesis of RNA transcripts. The reaction is then stopped.
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
Quantification: The amount of full-length and abortive (short) RNA transcripts is quantified using phosphorimaging or fluorescence scanning. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
3. Cryo-Electron Microscopy (Cryo-EM):
Objective: To determine the structure of RNAP-inhibitor complexes, particularly for large and flexible complexes or those that are difficult to crystallize.
Protocol:
Sample Preparation: A purified sample of the RNAP-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to embed the complexes in a thin layer of vitreous ice.
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual particles in different orientations.
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the RNAP-inhibitor complex.
Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.
Conclusion and Future Directions
The structural comparison of Sorangicin A and Rifampicin binding to RNA polymerase underscores the importance of molecular flexibility in overcoming certain mechanisms of antibiotic resistance. While both compounds are effective inhibitors of wild-type RNAP, Sorangicin A's ability to adapt to mutations in the binding pocket makes it a promising scaffold for the development of new antibiotics against Rifampicin-resistant bacteria. Future research should focus on leveraging these structural insights to design novel RNAP inhibitors with improved potency, broader activity against resistant strains, and favorable pharmacokinetic properties.
Sorangicin A: A Comparative Analysis of its Efficacy in Bacterial Infection Models
For Immediate Release This guide provides a comprehensive comparison of the efficacy of Sorangicin A with other antibiotics in preclinical bacterial infection models. The data presented is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Sorangicin A with other antibiotics in preclinical bacterial infection models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Sorangicin A's potential as a novel antibacterial agent.
Executive Summary
Sorangicin A, a natural product derived from the myxobacterium Sorangium cellulosum, demonstrates potent activity against a range of Gram-positive bacteria and atypical bacteria such as Chlamydia trachomatis.[1] Its unique mechanism of action, the inhibition of bacterial RNA polymerase (RNAP), and its efficacy against rifampicin-resistant strains, make it a compelling candidate for further development.[2][3] This guide summarizes the available quantitative data on Sorangicin A's efficacy in Staphylococcus aureus and Chlamydia trachomatis infection models and provides a comparative analysis with standard-of-care antibiotics.
Comparative Efficacy of Sorangicin A
Staphylococcus aureus Infection Model
A zebrafish embryo model of Staphylococcus aureus infection was utilized to assess the in vivo efficacy of Sorangicin A in comparison to other antibiotics. The zebrafish model offers a valuable platform for early drug discovery due to its genetic homology to humans and optical transparency, allowing for real-time visualization of infection progression.[1]
Table 1: In Vivo Efficacy of Sorangicin A and Reference Antibiotics against Staphylococcus aureus in a Zebrafish Embryo Model
The efficacy of Sorangicin A against Chlamydia trachomatis was evaluated in a murine model of female genital tract infection. Topical application of Sorangicin A was compared to systemic administration and standard therapies.
Table 2: Efficacy of Sorangicin A against Chlamydia muridarum in a Murine Model
Treatment
Administration Route
Key Findings
Reference
Sorangicin A
Topical
>100-fold reduction in chlamydial shedding within the first days of infection.
Sorangicin A exhibits potent in vitro activity against various bacterial species.
Table 3: Minimum Inhibitory Concentration (MIC) of Sorangicin A
Bacterium
MIC
Reference
Staphylococcus aureus
0.01 - 0.1 µg/mL
Mycobacterium tuberculosis
0.01 - 0.1 µg/mL
Chlamydia trachomatis
80 ng/mL (normoxia) - 120 ng/mL (hypoxia)
Gram-negative bacteria
3 - 30 µg/mL
Experimental Protocols
Staphylococcus aureus Infection Model in Zebrafish Embryos
This protocol outlines the methodology for establishing a localized S. aureus infection in zebrafish embryos to evaluate antibiotic efficacy.
Experimental Workflow
Caption: Zebrafish embryo infection workflow.
Methodology:
Bacterial Culture: An mCherry-expressing strain of S. aureus is cultured to mid-logarithmic phase.[1]
Infection: 30 hours post-fertilization (hpf) zebrafish embryos are microinjected in the yolk sac with approximately 50 colony-forming units (CFU) of S. aureus.[1][4]
Treatment: At 2 hours post-infection (hpi), antibiotics are administered via microinjection into the yolk sac (local treatment) or caudal vein (systemic treatment), or through immersion in treated water.[1][4]
Efficacy Evaluation:
Survival: Embryo survival is monitored and recorded daily for up to 120 hpf.[1]
Bacterial Burden: The fluorescence intensity of mCherry-expressing bacteria is quantified at various time points to determine the bacterial load.[1][4]
CFU Counts: At the end of the experiment, embryos are homogenized, and the lysate is plated to determine the number of viable bacteria.[1][4]
Chlamydia muridarum Murine Genital Tract Infection Model
This protocol details the procedure for establishing a C. muridarum infection in female mice to assess the efficacy of topical antibiotic treatment.
A Comparative Pharmacokinetic Analysis: Sorangicin A versus Rifampicin
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic profiles of the novel antibiotic Sorangicin A and the established first-line tuberculosis d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel antibiotic Sorangicin A and the established first-line tuberculosis drug, rifampicin (B610482). The following sections present key pharmacokinetic data, detail the experimental methodologies used in these assessments, and visualize the mechanisms of action and metabolic pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Sorangicin A and rifampicin based on available preclinical and clinical data. It is important to note that the data for Sorangicin A is primarily from in vitro and animal studies, while rifampicin's profile is well-characterized in humans.
Table 1: Comparative Pharmacokinetic Parameters
Parameter
Sorangicin A
Rifampicin
Absorption
Data not available
Well-absorbed orally; food may delay absorption.[1]
Distribution
Data not available
Widely distributed into most body tissues and fluids, including cerebrospinal fluid and intracellularly.[2]
Metabolism
Rapid metabolic degradation in mouse and rat liver microsomes.[3][4]
Primarily metabolized in the liver via deacetylation to an active metabolite (25-desacetyl rifampicin).[1][5]
Excretion
Data not available
Mainly excreted through the biliary system into feces (60-65%), with a smaller portion in urine (30-35%).[1] Undergoes enterohepatic recirculation.[2]
Potent inducer of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[1][2]
PXR Activation
Significantly less effective in inducing CYP3A4 through PXR activation compared to rifampicin.[8][9]
Binds to Pregnane X Receptor (PXR), inducing the expression of CYP enzymes.[8][9]
EC50 for CYP3A4 Induction
3.9 µM
1.0 µM
Max CYP3A4 Induction Level
41% (relative to rifampicin's 98%)
98%
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Pharmacokinetic Profiling of Sorangicin A
Metabolic Stability: Sorangicin A was incubated with mouse and rat liver microsomes to assess its metabolic stability. The half-life (t½) and intrinsic clearance (CLint) were determined to evaluate the rate of metabolic degradation in these species.[3][4]
Plasma Stability: The stability of Sorangicin A was evaluated in mouse, rat, and human plasma. The compound was incubated in plasma, and its concentration was measured over time to determine its degradation rate and half-life.[3][4]
Plasma Protein Binding: Plasma protein binding of Sorangicin A was determined for mouse, rat, and human plasma. This assay measures the fraction of the drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[3][4]
In Vivo Pharmacokinetic Study of Sorangicin A in Mice
Animal Model: Male CD-1 mice were used for the in vivo pharmacokinetic study.
Drug Administration: Sorangicin A was administered intravenously at a dose of 5 mg/kg.[4][6]
Sample Collection: Plasma samples were collected at various time points over a 7-hour period.[4][6]
Data Analysis: Plasma concentrations of Sorangicin A were determined, and key pharmacokinetic parameters such as half-life, total clearance, and systemic exposure (AUC) were calculated.[4][6]
CYP3A4 Induction Assay
Cell Line: DPX-2 cells were used in a luciferase reporter-gene assay.[8][9]
Methodology: The assay measured the induction of the CYP3A4 enzyme through the activation of the Pregnane X Receptor (PXR). Sorangicin A, rifampicin, and its derivatives were tested to compare their potential to induce CYP3A4.[8][9]
Endpoints: The half-maximum effective concentration (EC50) and the maximum level of CYP3A4 induction were determined for each compound.[8][9]
Visualizations
Mechanism of Action
Both Sorangicin A and rifampicin target the bacterial DNA-dependent RNA polymerase (RNAP), but they can exhibit different mechanisms, especially against resistant strains.
Caption: Comparative mechanism of action of Sorangicin A and Rifampicin.
Metabolic Pathway and Drug-Drug Interaction
Rifampicin is a potent inducer of hepatic drug-metabolizing enzymes, a characteristic that is less pronounced with Sorangicin A.
Caption: Sorangicin A shows a lower potential for drug-drug interactions.
Experimental Workflow for In Vivo Pharmacokinetics
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, as described for Sorangicin A in mice.
Caption: Workflow for determining in vivo pharmacokinetic parameters.
Navigating the Safe Disposal of Sorangicin A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Sorangicin A are paramount to ensuring laboratory safety and environmental protection. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Sorangicin A are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of Sorangicin A, adhering to best practices for hazardous chemical waste management.
Quantitative Hazard Summary
The following table summarizes the key hazard information for Sorangicin A, underscoring the critical need for stringent disposal protocols.
Hazard Category
GHS Classification
Hazard Statement
Acute Toxicity (Oral)
Category 2
H300: Fatal if swallowed
Acute Aquatic Toxicity
Category 1
H410: Very toxic to aquatic life with long lasting effects
Chronic Aquatic Toxicity
Category 1
H410: Very toxic to aquatic life with long lasting effects
Experimental Protocol: Sorangicin A Disposal
This protocol outlines the detailed methodology for the safe disposal of Sorangicin A waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
PPE: Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves, when handling Sorangicin A waste.
Ventilation: Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Spill Kit: Ensure a spill kit appropriate for potent compounds is readily available.
2. Waste Segregation and Collection:
Solid Waste:
Collect all solid waste contaminated with Sorangicin A, such as unused compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spent consumables (pipette tips, tubes), in a dedicated, clearly labeled hazardous waste container.
The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.
Liquid Waste:
Collect all liquid waste containing Sorangicin A, including stock solutions and experimental media, in a separate, dedicated hazardous waste container.[1]
The container should be leak-proof and made of a compatible material. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Sharps Waste:
Any sharps (needles, scalpels, etc.) contaminated with Sorangicin A must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Waste Container Labeling:
Label all waste containers clearly with "Hazardous Waste," the full chemical name "Sorangicin A," and the specific hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).
Indicate the approximate concentration and quantity of Sorangicin A in the container.
4. Storage of Hazardous Waste:
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
Ensure the storage area is away from drains and incompatible materials.
Keep containers closed at all times, except when adding waste.
5. Disposal Procedure:
Do Not Dispose Down the Drain: Under no circumstances should Sorangicin A waste be disposed of down the sanitary sewer. This is due to its high toxicity to aquatic life.
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Follow Institutional Guidelines: Adhere strictly to all institutional and local regulations for the disposal of highly potent and environmentally hazardous chemical waste. The final disposal method will be carried out by a specialized, approved waste disposal plant.
Logical Workflow for Sorangicin A Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sorangicin A waste.
Caption: Workflow for the safe disposal of Sorangicin A waste.
Essential Safety and Logistical Information for Handling Sorangicin A
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of Sorangicin A, a potent macrolide antibiotic. While a specifi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sorangicin A, a potent macrolide antibiotic. While a specific Safety Data Sheet (SDS) for Sorangicin A is not publicly available, this document outlines essential personal protective equipment (PPE), handling procedures, and disposal plans based on best practices for working with hazardous chemical compounds and potent antibiotics.
I. Personal Protective Equipment (PPE)
The primary method to prevent exposure to Sorangicin A is the consistent and correct use of appropriate PPE. Given its nature as a potent antibiotic, a high degree of caution is warranted.
Table 1: Recommended Personal Protective Equipment for Handling Sorangicin A
Protection Type
Required PPE
Specifications and Best Practices
Hand
Double Gloving with Chemical-Resistant Gloves
Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the work area. Change gloves frequently, especially if contaminated.[1]
Body
Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves
A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[2][3] If a reusable lab coat is used, it should be laundered regularly and not worn outside the laboratory.
Eye and Face
Safety Goggles or a Face Shield
Use in conjunction with a face mask to protect against splashes or aerosol generation, particularly when handling the powdered form.
Respiratory
N95 or N100 Respirator
Recommended when handling the powdered form of Sorangicin A to prevent inhalation. Surgical masks offer minimal protection from chemical aerosols and should not be used for this purpose.[1]
II. Experimental Protocols: Handling and Preparation of Sorangicin A
Adherence to strict handling protocols is crucial to minimize the risk of exposure and environmental contamination.
A. Engineering Controls:
Chemical Fume Hood: All handling of powdered Sorangicin A, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[2]
Ventilated Balance Enclosure (VBE): For weighing the powdered agent, a VBE is recommended to contain any airborne particles.[2]
B. Preparation of Stock Solutions:
Place a lidded container on the balance within a VBE and tare it.
Carefully add the powdered Sorangicin A to the container and securely close the lid.
Record the weight.
Transfer the closed container to a chemical fume hood.
Add the appropriate solvent directly to the container to dissolve the powder, minimizing the generation of dust.[2]
Ensure the container is securely capped and clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
III. Operational and Disposal Plans
Proper disposal of Sorangicin A and contaminated materials is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria.[4]
A. Waste Segregation and Collection:
Hazardous Chemical Waste: All waste generated from handling Sorangicin A, including unused stock solutions, contaminated PPE, and disposable labware, must be treated as hazardous chemical waste.[2][4]
Containers: Collect all Sorangicin A waste in designated, leak-proof, and clearly labeled hazardous waste containers.
B. Disposal Procedure:
Segregate Waste: Do not mix Sorangicin A waste with other waste streams.
Label Containers: Clearly label waste containers with "Hazardous Chemical Waste," the name "Sorangicin A," and any other required institutional information.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Maintain Records: Keep accurate records of the amount of Sorangicin A waste generated and its disposal date.
C. Spill Management:
In the event of a spill, the primary objective is to prevent exposure and contain the material.
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
Secure: Restrict access to the spill area.
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
Contain: Use a chemical spill kit with absorbent pads to contain the spill. Do not use water to clean up powdered spills as this can increase the risk of aerosolization.
Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.
IV. Visualization of PPE Workflow
The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling Sorangicin A.
Caption: Workflow for donning and doffing PPE for handling Sorangicin A.